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Foundational

Pentoxyverine-d8: Structural Characterization and Bioanalytical Applications in Mass Spectrometry

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Whitepaper & Bioanalytical Guide Executive Summary In modern bioanalysis, the precision of pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Whitepaper & Bioanalytical Guide

Executive Summary

In modern bioanalysis, the precision of pharmacokinetic (PK) and forensic toxicology profiling relies entirely on the robustness of the analytical method. As a Senior Application Scientist, I approach quantification not merely as a sequence of laboratory operations, but as a self-validating system of chemical logic .

Pentoxyverine (carbetapentane) is a centrally acting, non-opioid antitussive agent characterized by its agonistic activity at the Sigma-1 receptor and antagonistic effects at muscarinic M1 receptors[1][2]. To accurately quantify this highly lipophilic amine in complex biological matrices (e.g., plasma, urine), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable[3]. Pentoxyverine-d8 serves this exact purpose. By incorporating 8 deuterium atoms into its core structure, it provides an ideal +8 Da mass shift, ensuring absolute chromatographic co-elution while completely resolving the isotopic envelope from the endogenous analyte during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5].

Chemical Architecture and Physical Properties

Pentoxyverine-d8 is structurally identical to unlabeled pentoxyverine, save for the substitution of eight hydrogen atoms with deuterium on the cyclopentane ring[5]. This specific labeling strategy is deliberate: the cyclopentane ring is metabolically stable compared to the ester linkage, ensuring the isotopic label is not lost during in vivo biotransformation or in vitro sample preparation[1][3].

Table 1: Chemical and Physical Properties of Pentoxyverine-d8
PropertyValue / Description
Chemical Name 1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester
Molecular Formula C20H23D8NO3[5]
Molecular Weight 341.51 g/mol [5]
Target Analyte MW 333.47 g/mol (Unlabeled Pentoxyverine)[1]
CAS Number 1329797-10-5[5]
Unlabeled CAS Number 77-23-6[5]
Isotopic Purity ≥98% atom D
Solubility Soluble in Methanol, Acetonitrile, and DMSO.

Pharmacological Context: Why We Measure It

Understanding the mechanism of action (MOA) of pentoxyverine is critical for interpreting its pharmacokinetic distribution. Pentoxyverine acts centrally in the medulla oblongata to suppress the cough reflex[6]. It achieves this via a dual mechanism: potent agonism at the Sigma-1 receptor ( Ki​≈75 nM) and antagonism at muscarinic M1 receptors[1][2].

Because of its rapid metabolism and high first-pass effect, accurately tracking its systemic clearance requires highly sensitive MS/MS methodologies[1].

MOA P Pentoxyverine (Target Analyte) S1 Sigma-1 Receptor (Agonism) P->S1 Ki ~ 75 nM M1 Muscarinic M1 (Antagonism) P->M1 Blocks ACh NTS Nucleus Tractus Solitarius (Brainstem) S1->NTS Modulates Afferents M1->NTS Reduces Secretions Cough Cough Center Suppression NTS->Cough Inhibits Reflex

Diagram 1: Pharmacological mechanism of pentoxyverine via Sigma-1 and M1 receptors.

Table 2: Pharmacokinetic Parameters of Pentoxyverine
ParameterValueMechanism / Implication
Tmax​ (Oral) 1.2 – 2.0 hours[2]Rapid gastrointestinal absorption into systemic circulation.
Elimination Half-Life ( t1/2​ ) ~2.3 hours[1][7]Rapid clearance necessitates sensitive low-level detection.
Primary Metabolism Hepatic[1]Ester hydrolysis is the dominant pathway; >50% first-pass effect.
Renal Excretion 26.3% (metabolites)[1]Only 0.37% is excreted unchanged, requiring metabolite tracking.

Bioanalytical Methodology: The Self-Validating LC-MS/MS Protocol

To quantify pentoxyverine in biological matrices, we utilize a Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS. The inclusion of Pentoxyverine-d8 transforms this protocol into a self-validating system . Because the D8 isotopologue shares identical physicochemical properties with the unlabeled target, any evaporative losses, extraction inefficiencies, or ionization suppression encountered during the workflow will affect both molecules equally. The ratio of their MS/MS peak areas remains constant, effectively neutralizing systemic errors.

Step-by-Step Analytical Workflow

1. Sample Aliquoting & SIL-IS Spiking

  • Action: Transfer 100 µL of biological plasma/urine into a clean microcentrifuge tube. Add 10 µL of Pentoxyverine-d8 working solution (100 ng/mL in 50% Methanol).

  • Causality: Spiking the internal standard at the very first step ensures it undergoes the exact same matrix binding and extraction thermodynamics as the endogenous analyte.

2. Matrix Alkalinization

  • Action: Add 50 µL of 0.1 M NaOH to the sample and vortex for 10 seconds.

  • Causality: Pentoxyverine is a basic tertiary amine. By raising the pH above its pKa​ , we neutralize the molecular charge. Only the uncharged free-base form will efficiently partition into the non-polar organic solvent during the next step, leaving polar matrix proteins and salts behind in the aqueous layer.

3. Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of Hexane:Ethyl Acetate (50:50, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Causality: This specific solvent blend balances the extraction recovery of the highly lipophilic pentoxyverine while precipitating residual matrix proteins, ensuring a clean extract that prevents downstream ion suppression in the MS source.

4. Evaporation and Reconstitution

  • Action: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen ( N2​ ) at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: Reconstituting in an acidic mobile phase re-protonates the amine group, priming the molecule as an [M+H]+ cation for optimal sensitivity in Positive Electrospray Ionization (ESI+).

5. LC-MS/MS Detection (MRM Mode)

  • Action: Inject 5 µL onto a C18 reversed-phase column. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled Pentoxyverine: m/z 334.2 217.1[2]

    • Pentoxyverine-d8: m/z 342.2 225.2

  • Causality: In the collision cell, the [M+H]+ precursor of unlabeled pentoxyverine ( m/z 334.2) fragments by losing its diethylaminoethyl moiety to yield a product ion at m/z 217.1[2]. For Pentoxyverine-d8, the precursor shifts to m/z 342.2. Because the 8 deuterium atoms are localized on the cyclopentane ring, the corresponding product ion shifts to m/z 225.2. Monitoring the 342.2 225.2 transition ensures high specificity, as the heavy deuterated core is retained, preventing cross-talk from endogenous aliphatic amines.

Workflow S1 1. Biological Matrix (Plasma/Urine) S2 2. SIL-IS Spiking (Pentoxyverine-d8) S1->S2 S3 3. Alkalinization & LLE (pH > pKa) S2->S3 S4 4. LC Separation (C18, Gradient) S3->S4 S5 5. ESI-MS/MS Detection (MRM Mode) S4->S5 S6 6. Data Quantification (Peak Area Ratio) S5->S6

Diagram 2: Step-by-step LC-MS/MS bioanalytical workflow utilizing Pentoxyverine-d8.

References

  • PubMed / Forensic Science International. Characterization of pentoxyverine metabolites in urine using GC/MS after intoxication with Silomat cough drops. PMID: 21450423. Retrieved from:[Link]

  • Wikipedia. Pentoxyverine. Retrieved from:[Link]

  • PharmaCompass. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from:[Link]

  • PubChem (NIH). Carbetapentane | CID 2562. Retrieved from: [Link]

  • Patsnap Synapse. What is the mechanism of Pentoxyverine Citrate? Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetic Properties of Deuterated Pentoxyverine

A Strategic Approach to Enhancing a Classic Antitussive Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the pharmacokinetic properties of deuterated pentoxyverine. It...

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Author: BenchChem Technical Support Team. Date: April 2026

A Strategic Approach to Enhancing a Classic Antitussive

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the pharmacokinetic properties of deuterated pentoxyverine. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and clinical development. This document will delve into the established pharmacokinetic profile of pentoxyverine, the scientific rationale for its deuteration, and a prospective analysis of the anticipated pharmacokinetic enhancements. Detailed experimental protocols for the comprehensive evaluation of a deuterated pentoxyverine candidate are also provided.

Introduction: The Rationale for Deuterating Pentoxyverine

Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally acting antitussive medication utilized for the suppression of coughs associated with various respiratory conditions.[1][2] Its mechanism of action is primarily attributed to its activity as a sigma-1 receptor agonist and its antimuscarinic properties, which collectively modulate the cough reflex and reduce bronchial secretions.[1][3] Following oral administration, pentoxyverine is rapidly absorbed and metabolized, primarily in the liver, with an elimination half-life of approximately 2.3 hours.[1][]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a powerful tool in drug development to favorably alter the metabolic profile of drug candidates.[5][6] This approach, known as deuteration, leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond can significantly slow the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.[5][7][8] The successful development and approval of deuterated drugs, such as deutetrabenazine, have validated this strategy for improving pharmacokinetic properties, leading to enhanced safety profiles and more convenient dosing regimens.[9][10][11][][13]

Given pentoxyverine's rapid metabolism, it presents as a prime candidate for deuteration. By selectively replacing hydrogen atoms at sites of metabolic attack, it is hypothesized that the resulting deuterated pentoxyverine will exhibit a reduced rate of metabolic clearance, leading to an increased half-life, greater systemic exposure, and potentially a more favorable dosing schedule.

Pharmacokinetic Profile of Pentoxyverine (Non-Deuterated)

A thorough understanding of the parent drug's pharmacokinetics is essential for designing and interpreting studies on its deuterated analogue.

ParameterValueReference(s)
Absorption Rapidly absorbed from the gastrointestinal tract.[2][14]
Time to Peak Plasma Concentration (Tmax) Approximately 2 hours post-oral administration.[1][]
Metabolism Primarily hepatic.[1][14] The most significant metabolic pathway is ester hydrolysis, accounting for a substantial portion of its clearance.[2][] Involvement of cytochrome P450 enzymes in other metabolic pathways is also likely.
Elimination Half-Life (t1/2) Approximately 2.3 hours for oral formulations.[1][2]
Excretion Primarily renal, with a small fraction of the unchanged drug excreted.[2][][14]

Prospective Pharmacokinetic Profile of Deuterated Pentoxyverine: A Mechanistic Hypothesis

The primary metabolic route for pentoxyverine is ester hydrolysis. While this reaction is less likely to be directly affected by deuteration, other oxidative metabolic pathways mediated by CYP enzymes are expected to be sensitive to the kinetic isotope effect. By strategically placing deuterium atoms on the pentoxyverine molecule, particularly at sites susceptible to CYP-mediated oxidation, a significant reduction in the rate of metabolism can be anticipated.

Hypothesized Metabolic Pathway and a Proposed Deuterated Candidate:

Figure 1: Hypothesized Metabolic Pathway of Pentoxyverine and Proposed Deuteration Strategy cluster_0 Pentoxyverine Metabolism cluster_1 Deuteration Strategy Pentoxyverine Pentoxyverine Metabolites Oxidative Metabolites (CYP-mediated) Pentoxyverine->Metabolites CYP Enzymes Hydrolyzed_Metabolite Hydrolyzed Metabolite (Esterase-mediated) Pentoxyverine->Hydrolyzed_Metabolite Esterases Deuterated_Pentoxyverine Deuterated Pentoxyverine (d-pentoxyverine) Reduced_Metabolites Reduced Oxidative Metabolites (Slower Formation) Deuterated_Pentoxyverine->Reduced_Metabolites Slower CYP-mediated Metabolism (KIE) Unaltered_Hydrolysis Hydrolyzed Metabolite (Unaffected Rate) Deuterated_Pentoxyverine->Unaltered_Hydrolysis Esterases

Caption: Hypothesized metabolic pathways for pentoxyverine and the anticipated impact of deuteration.

Based on this, a potential deuterated pentoxyverine candidate would involve the substitution of hydrogens with deuterium on the phenylcyclopentyl ring and/or the diethylaminoethoxyethyl chain, as these are likely sites for oxidative metabolism.

Experimental Protocols for Pharmacokinetic Characterization

A comprehensive evaluation of deuterated pentoxyverine necessitates a tiered approach, beginning with in vitro assays and progressing to in vivo studies.

In Vitro Pharmacokinetic Assessment

Objective: To determine the metabolic stability and identify the metabolic pathways of deuterated pentoxyverine in comparison to its non-deuterated counterpart.

Experimental Workflow:

Figure 2: In Vitro Pharmacokinetic Experimental Workflow cluster_0 Metabolic Stability cluster_1 Metabolite Identification cluster_2 CYP Reaction Phenotyping Microsomes Human Liver Microsomes Incubation Incubate with Test Compounds (Pentoxyverine & d-Pentoxyverine) Microsomes->Incubation Hepatocytes Cryopreserved Human Hepatocytes Hepatocytes->Incubation Sampling Time-Point Sampling Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Data Calculate In Vitro Half-Life and Intrinsic Clearance Analysis->Data Met_ID_Incubation Incubate with Liver Microsomes and Hepatocytes Met_ID_Analysis High-Resolution LC-MS/MS Analysis Met_ID_Incubation->Met_ID_Analysis Met_ID_Data Identify and Characterize Metabolites Met_ID_Analysis->Met_ID_Data Recombinant_CYPs Recombinant Human CYP Isoforms CYP_Incubation Incubate with Test Compounds Recombinant_CYPs->CYP_Incubation CYP_Analysis LC-MS/MS Analysis CYP_Incubation->CYP_Analysis CYP_Data Identify Specific CYP Isoforms Responsible for Metabolism CYP_Analysis->CYP_Data

Caption: A stepwise workflow for the in vitro pharmacokinetic characterization of deuterated pentoxyverine.

Detailed Protocols:

Protocol 1: Metabolic Stability in Human Liver Microsomes

  • Preparation: Thaw pooled human liver microsomes (HLMs) and prepare an incubation mixture containing a phosphate buffer (pH 7.4), MgCl₂, and the test compound (pentoxyverine or deuterated pentoxyverine) at a final concentration of 1 µM.

  • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a pre-warmed NADPH regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[15][16]

  • Data Interpretation: Plot the natural log of the percentage of the remaining parent drug against time. The slope of the linear regression will be used to calculate the in vitro half-life (t₁/₂).

Protocol 2: Metabolic Stability and Metabolite Identification in Human Hepatocytes

  • Cell Culture: Thaw and plate cryopreserved human hepatocytes in appropriate culture media. Allow the cells to attach and form a monolayer.

  • Incubation: Replace the media with a fresh medium containing the test compound (1 µM).

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture medium and the cell lysate.

  • Analysis: Process the samples and analyze using high-resolution LC-MS/MS to quantify the parent drug and identify potential metabolites.

  • Data Interpretation: Determine the rate of disappearance of the parent compound to assess metabolic stability. Characterize the structures of the observed metabolites.

In Vivo Pharmacokinetic Assessment

Objective: To determine the single-dose pharmacokinetic profile of deuterated pentoxyverine in a relevant animal model (e.g., rats or dogs) and compare it to non-deuterated pentoxyverine.

Experimental Design:

Figure 3: In Vivo Pharmacokinetic Study Design cluster_0 Study Groups cluster_1 Procedure Group1 Group 1: Pentoxyverine (Oral) Group2 Group 2: d-Pentoxyverine (Oral) Group3 Group 3: Pentoxyverine (IV) Group4 Group 4: d-Pentoxyverine (IV) Dosing Administer a single dose of the respective compound Blood_Sampling Collect blood samples at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Processing Process blood to obtain plasma Blood_Sampling->Plasma_Processing Bioanalysis Quantify drug concentrations in plasma using LC-MS/MS Plasma_Processing->Bioanalysis PK_Analysis Perform non-compartmental pharmacokinetic analysis Bioanalysis->PK_Analysis

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Foundational

An In-Depth Technical Guide to the Isotopic Purity and Deuterium Incorporation of Pentoxyverine-d8

Foreword: The Imperative of Precision in Pharmacokinetic Analysis In the landscape of modern drug development, the mantra is "quantify everything." The absorption, distribution, metabolism, and excretion (ADME) profile o...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Precision in Pharmacokinetic Analysis

In the landscape of modern drug development, the mantra is "quantify everything." The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is not merely a set of parameters but a critical determinant of its safety and efficacy. Stable isotope-labeled internal standards are the gold standard in bioanalytical mass spectrometry, providing the precision required to navigate the complexities of biological matrices.[1][2] Pentoxyverine-d8, the deuterated analogue of the antitussive agent pentoxyverine, serves as an exemplary case study in the rigorous characterization required for these essential analytical tools.

This guide provides a comprehensive technical overview of the core analytical methodologies used to verify the isotopic purity and confirm the site-specific deuterium incorporation of pentoxyverine-d8. We will move beyond procedural steps to explore the causal-driven logic behind the analytical choices, ensuring a self-validating system of characterization that underpins the integrity of any subsequent pharmacokinetic or metabolic study.

The Subject: Pentoxyverine and its Deuterated Analogue

Pentoxyverine (also known as carbetapentane) is a centrally acting cough suppressant that functions as a sigma-1 receptor agonist and a muscarinic antagonist.[3][4] Its metabolism is primarily hepatic, with ester hydrolysis being a major pathway.[5] For quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), a deuterated internal standard is indispensable for correcting analytical variability.[6]

The commercially available pentoxyverine-d8 typically has the molecular formula C₂₀H₂₃D₈NO₃, indicating that eight hydrogen atoms have been replaced by deuterium.[7] The common nomenclature, 1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester, strongly implies that deuteration has occurred on the cyclopentane ring.[7] This strategic placement is critical, as this part of the molecule is less susceptible to the primary metabolic cleavage via ester hydrolysis, ensuring the stable isotope label is retained throughout the analytical process.

cluster_0 Pentoxyverine (C₂₀H₃₁NO₃) cluster_1 Pentoxyverine-d8 (C₂₀H₂₃D₈NO₃) pen_struct d8_struct

Caption: Chemical structures of Pentoxyverine and Pentoxyverine-d8.

Plausible Synthesis Pathway for Pentoxyverine-d8

While specific proprietary synthesis methods may vary, a plausible and chemically sound approach to producing pentoxyverine-d8 involves a catalyzed hydrogen-deuterium (H-D) exchange on a key intermediate. The synthesis of the non-deuterated core, 1-phenylcyclopentanecarboxylic acid, is well-established.[8]

Rationale for Synthetic Route: A transition metal-catalyzed H-D exchange offers an efficient method for incorporating deuterium.[9] Using a catalyst like Palladium on Carbon (Pd/C) with a deuterium source such as deuterium oxide (D₂O) allows for the exchange of the aliphatic protons on the cyclopentane ring of the 1-phenylcyclopentanecarboxylic acid intermediate. This deuterated intermediate is then activated (e.g., converted to an acyl chloride) and esterified with 2-(2-diethylaminoethoxy)ethanol to yield the final pentoxyverine-d8 product.

start 1-Phenylcyclopentane carboxylic acid catalyst Pd/C, D₂O Heat start->catalyst intermediate 1-Phenylcyclopentane-d8 carboxylic acid catalyst->intermediate activation Activation (e.g., SOCl₂) intermediate->activation esterification Esterification with 2-(2-diethylaminoethoxy)ethanol activation->esterification final Pentoxyverine-d8 esterification->final

Caption: Plausible synthetic workflow for Pentoxyverine-d8.

Part 1: Mass Spectrometry for Isotopic Purity and Distribution

Mass spectrometry (MS) is the definitive technique for determining the isotopic purity and the distribution of isotopologues (molecules differing only in their isotopic composition). High-resolution mass spectrometry (HRMS), particularly with an Orbitrap or Time-of-Flight (TOF) analyzer, is essential for resolving the small mass differences between deuterated and non-deuterated species.[10][11]

Causality Behind the Method: The fundamental principle is that MS separates ions based on their mass-to-charge ratio (m/z). Since deuterium has a mass of ~2.014 Da and protium (¹H) has a mass of ~1.008 Da, each deuterium atom adds approximately 1.006 Da to the monoisotopic mass of the molecule. This mass difference allows HRMS to distinguish between the intended d8 species and any residual d7, d6, or d0 (unlabeled) species.[6]

Experimental Protocol: LC-HRMS Analysis

This protocol is adapted from established methods for pentoxyverine analysis and general principles of isotopic purity determination.[6][12][13]

  • Standard Preparation: Prepare a ~1 mg/mL stock solution of pentoxyverine-d8 in methanol. Create a dilute working solution (e.g., 1 µg/mL) in a 50:50 mixture of methanol and water.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Instrument: An HRMS instrument (e.g., Q-Exactive Orbitrap).

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

    • Scan Mode: Full scan mode with a resolution setting of ≥70,000 (FWHM at m/z 200) to ensure baseline separation of isotopologues.

    • Scan Range: m/z 150-500.

  • Data Acquisition and Processing:

    • Acquire the full scan mass spectrum across the chromatographic peak corresponding to pentoxyverine-d8.

    • Extract the ion chromatograms for the expected [M+H]⁺ ions of each isotopologue (d0 to d8).

    • Integrate the peak areas for each isotopologue from the mass spectrum.

Data Presentation and Interpretation

The analysis aims to quantify the percentage of the total ion current that corresponds to the desired d8 species.

IsotopologueTheoretical [M+H]⁺ (m/z)Observed Intensity (Example)Relative Abundance (%)
d0 (Unlabeled)334.23771,5000.15%
d1335.24392,0000.20%
d2336.25023,5000.35%
d3337.25655,0000.50%
d4338.26288,0000.80%
d5339.269015,0001.50%
d6340.275325,0002.50%
d7341.281650,0005.00%
d8 (Target) 342.2878 890,000 89.00%

Isotopic Purity Calculation: The isotopic purity is the relative abundance of the target d8 isotopologue. The isotopic enrichment is often calculated as:

Isotopic Purity (%) = (Intensity of d8 Peak / Sum of Intensities of all Isotopologue Peaks) x 100

In this example, the isotopic purity would be >95% when considering only the major contributors, meeting typical requirements for internal standards.

Part 2: NMR Spectroscopy for Positional Integrity and Incorporation

While MS confirms the mass distribution, it cannot definitively prove where the deuterium atoms are located. Nuclear Magnetic Resonance (NMR) spectroscopy provides this crucial positional information.[14] ¹H NMR is used to measure deuterium incorporation by observing the disappearance of proton signals, while ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei.[15]

Causality Behind the Method: The principle of ¹H NMR is that only protons give a signal. When a proton on the cyclopentane ring is replaced by a deuteron, its corresponding signal in the ¹H NMR spectrum vanishes. By integrating the remaining proton signals against a stable, non-deuterated region of the molecule (e.g., the phenyl ring protons or the ethyl group protons), one can precisely calculate the degree of deuterium incorporation at the target sites.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of pentoxyverine-d8 and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a known quantity of an internal standard if performing quantitative NMR (qNMR).

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the cyclopentane ring protons (expected to be significantly reduced).

    • Integrate the signals from a non-deuterated region of the molecule to serve as an internal reference. The phenyl ring protons (5H) or the diethylamino ethyl protons (4H from the two -CH₂- groups) are suitable references.

Data Presentation and Interpretation

The ¹H NMR spectrum of unlabeled pentoxyverine would show complex multiplets for the 8 protons on the cyclopentane ring. In a highly enriched pentoxyverine-d8 sample, these signals should be almost entirely absent.

Proton EnvironmentExpected Chemical Shift (δ, ppm) (in CDCl₃)Expected Integration (Unlabeled)Expected Integration (Pentoxyverine-d8)
Phenyl (Ar-H)~7.2-7.45H5H (Reference)
O-CH₂~4.22H2H
O-CH₂-CH₂-O~3.62H2H
N-CH₂-CH₂-O~2.82H2H
N-(CH₂ CH₃)₂~2.64H4H
Cyclopentane (-CH₂-)₄~1.7-2.28H< 0.4H (e.g., for 95% incorporation)
N-(CH₂CH₃ )₂~1.06H6H

Deuterium Incorporation Calculation:

Incorporation (%) = [1 - (Integral of Cyclopentane Region / Expected Integral of Cyclopentane Region)] x 100

Using the phenyl group as the reference (Integral = 5H), the expected integral for the 8 cyclopentane protons would be 8. If the measured integral is 0.2, the calculation is:

Incorporation (%) = [1 - (0.2 / 8)] x 100 = 97.5%

cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy ms_sample Dilute Pentoxyverine-d8 lcms LC-HRMS Analysis ms_sample->lcms ms_data Extract Ion Chromatograms (d0 to d8) lcms->ms_data ms_result Calculate Isotopic Purity (% d8 species) ms_data->ms_result final_spec Final Certificate of Analysis: - Isotopic Purity (MS) - % D Incorporation (NMR) - Positional Integrity (NMR) ms_result->final_spec nmr_sample Dissolve Pentoxyverine-d8 in CDCl₃ nmr_acq ¹H NMR Acquisition nmr_sample->nmr_acq nmr_data Integrate Phenyl (Ref) vs. Cyclopentane Signals nmr_acq->nmr_data nmr_result Calculate % Deuterium Incorporation nmr_data->nmr_result nmr_result->final_spec

Caption: A self-validating workflow combining MS and NMR.

Conclusion: A Synergistic and Self-Validating Approach

Neither mass spectrometry nor NMR spectroscopy alone can provide a complete picture of an isotopically labeled standard. It is the synergistic combination of these two orthogonal techniques that constitutes a self-validating system. MS confirms the successful enrichment to the desired mass (d8) and quantifies the distribution of residual lower-mass isotopologues. NMR confirms that the deuterium incorporation has occurred at the intended chemical sites and provides a highly accurate measure of that incorporation. This dual-pillar approach ensures that a researcher using pentoxyverine-d8 as an internal standard can have the highest degree of confidence in its chemical and isotopic integrity, thereby ensuring the accuracy and reliability of their bioanalytical results.

References

  • Wikipedia. (n.d.). Pentoxyverine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pentoxyverine Citrate? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbetapentane. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2016). CN105622384A - Synthesizing method of pentoxyverine drug intermediate 1-phenylcyclopentanecarboxylic acid.
  • Official Monographs for Part I. (n.d.). Pentoxyverine Citrate. Retrieved from [Link]

  • BioCrick. (n.d.). Pentoxyverine Citrate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectroscopic data (δ) for compounds 8-14 a (δ in ppm, J in Hz). Retrieved from [Link]

  • PharmaCompass. (n.d.). Pentoxyverin. Retrieved from [Link]

  • Westphal, F., et al. (2012). Characterization of pentoxyverine metabolites in urine using GC/MS after intoxication with Silomat cough drops. Forensic Science International, 215(1-3), 124-35. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Li, Y., et al. (2010). A sensitive liquid chromatography-electrospray ionization-mass spectrometry method for the simultaneous determination of pentoxyverine citrate and guaifenesin in human plasma. Biomedical Chromatography, 24(4), 351-7. Retrieved from [Link]

  • Varga, E., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 548. Retrieved from [Link]

  • Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(21), 4719-4725. Retrieved from [Link]

  • Google Patents. (2014). US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups.
  • Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved from [Link]

  • Powers, I. G., et al. (2024). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 15(1), 1-11. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvent data chart. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Long-Term Stability of Pentoxyverine-d8 in Biological Matrices

This guide provides a comprehensive framework for assessing the long-term stability of pentoxyverine-d8, a critical stable isotope-labeled internal standard (SIL-IS), in biological matrices. As the bedrock of quantitativ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for assessing the long-term stability of pentoxyverine-d8, a critical stable isotope-labeled internal standard (SIL-IS), in biological matrices. As the bedrock of quantitative bioanalysis, particularly in regulated pharmacokinetic and toxicokinetic studies, the stability of the internal standard is as crucial as that of the analyte itself. This document moves beyond rote protocols to explain the scientific rationale behind the experimental design, grounding every recommendation in regulatory expectations and first principles of chemical and biochemical stability.

The Foundational Role of Stability in Bioanalysis

In quantitative Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a SIL-IS like pentoxyverine-d8 is the ideal tool for ensuring accuracy and precision.[1] It is designed to mimic the analyte (pentoxyverine) through sample extraction, handling, and injection, thereby correcting for variability.[2] However, this fundamental assumption collapses if the internal standard is not stable under the same conditions as the study samples. Degradation of the IS would lead to a change in its concentration, artificially altering the analyte/IS peak area ratio and resulting in the inaccurate quantification of the analyte.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have therefore mandated rigorous stability testing as part of bioanalytical method validation.[3][4] The International Council for Harmonisation (ICH) M10 guideline, which has harmonized global expectations, requires a battery of stability assessments to ensure data integrity from the moment of sample collection to the point of final analysis.[5][6][7]

Table 1: Summary of Key Stability Assessments Required by Regulatory Guidelines (ICH M10)

Stability Test Purpose Typical Conditions Acceptance Criteria
Freeze-Thaw Stability To assess stability after repeated freezing and thawing cycles that mimic sample retrieval and analysis.[8] Minimum of 3 cycles at two concentrations (low and high QC). Samples are frozen (-20°C or -80°C) and thawed to room temperature.[9] Mean concentration should be within ±15% of nominal values.
Short-Term (Bench-Top) Stability To evaluate stability at room temperature for a duration that covers sample handling and processing time. Stored on the bench at room temperature for a tested period (e.g., 4, 8, 24 hours) at low and high QC concentrations. Mean concentration should be within ±15% of nominal values.
Long-Term Stability To confirm the analyte and IS are stable for the entire period of sample storage.[8] Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the study duration. Mean concentration should be within ±15% of nominal values.

| Stock Solution Stability | To ensure the integrity of the stock solutions used to prepare calibrators and quality control (QC) samples. | Stored at specified temperatures (e.g., 2-8°C and/or room temperature) for a defined period. | Response should be within an acceptable deviation from a freshly prepared solution. |

Physicochemical Properties & Potential Liabilities of Pentoxyverine

Understanding the structure of pentoxyverine is key to predicting its stability. Pentoxyverine is an ester, specifically 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate.[10]

G cluster_pentoxyverine Pentoxyverine Structure cluster_key Potential Degradation Site cluster_d8 Pentoxyverine-d8 Structure cluster_key_d8 Deuterium Label Position PENTO Pentoxyverine PENTO_IMG PENTO_IMG Ester Ester Linkage (Hydrolysis Risk) PENTO_D8 Pentoxyverine-d8 PENTO_D8_IMG PENTO_D8_IMG Deuterium Stable Deuterium Labels

Workflow for a long-term stability (LTS) study.

Detailed Experimental Protocol

This protocol provides a self-validating system for assessing the long-term stability of pentoxyverine-d8. The inclusion of freshly prepared QCs in each analytical run serves as a check on the performance of the assay itself, ensuring that any observed deviation in the stability samples is due to storage conditions, not analytical error.

Objective: To determine the stability of pentoxyverine-d8 in human plasma stored at -80°C for up to 12 months.

Materials:

  • Pentoxyverine-d8 reference standard

  • Validated bioanalytical LC-MS/MS method for pentoxyverine

  • Human plasma (K2EDTA), screened for interferences

  • Class A volumetric flasks, pipettes, and appropriate laboratory equipment

  • Validated -80°C freezer with temperature monitoring

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of pentoxyverine-d8 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. This will be used to fortify the matrix.

    • Prepare the working internal standard solution at the concentration specified in the validated bioanalytical method (this is what is added to every sample during processing).

  • Preparation of Stability Quality Control (QC) Samples:

    • Prepare two bulk pools of QC samples by spiking blank human plasma with the pentoxyverine-d8 stock solution to achieve a low (LQC) and a high (HQC) concentration.

    • Gently mix the bulk pools thoroughly to ensure homogeneity.

    • Aliquot the QC samples into appropriately labeled polypropylene tubes, ensuring the volume is sufficient for a single analysis. Prepare enough aliquots for all planned time points, plus spares.

  • Time Zero (T0) Analysis:

    • Immediately after preparation, retrieve a set of QC samples (e.g., n=6) for both LQC and HQC levels.

    • Analyze these T0 samples using the validated bioanalytical method against a freshly prepared calibration curve. These results will serve as the baseline for all future comparisons.

  • Storage of Stability Samples:

    • Place all remaining QC aliquots in the validated -80°C freezer in designated and mapped storage boxes.

  • Analysis at Subsequent Time Points (e.g., T=1 month, 3 months, etc.):

    • Retrieve the designated set of stability samples (n=6 of LQC and HQC) from the freezer.

    • Allow them to thaw completely and unassisted at room temperature.

    • Prepare a fresh set of calibration standards and validation QCs.

    • Analyze the aged stability samples along with the fresh calibrators and QCs in a single analytical run.

  • Data Evaluation:

    • For each time point and concentration level, calculate the mean concentration of the stability QCs.

    • Determine the percent deviation from the baseline (T0) measurement using the formula: % Deviation = [(Mean Aged Conc. - Mean T0 Conc.) / Mean T0 Conc.] * 100

    • The stability is confirmed if the mean concentration of the aged samples is within ±15% of the T0 mean concentration. [11] Table 2: Example Data Presentation for Long-Term Stability of Pentoxyverine-d8

      Storage Period Storage Temp. QC Level Nominal Conc. (ng/mL) T0 Mean Conc. (ng/mL) (n=6) Aged Mean Conc. (ng/mL) (n=6) % Deviation from T0 Stability Status
      3 Months -80°C LQC 5.0 4.95 5.10 +3.0% Stable
      3 Months -80°C HQC 400.0 405.2 398.8 -1.6% Stable
      6 Months -80°C LQC 5.0 4.95 4.85 -2.0% Stable

      | 6 Months | -80°C | HQC | 400.0 | 405.2 | 411.3 | +1.5% | Stable |

Conclusion and Best Practices

The long-term stability of a SIL-IS like pentoxyverine-d8 is a non-negotiable prerequisite for generating reliable, high-quality bioanalytical data for regulatory submission. While deuterated standards are generally stable, their stability cannot be assumed and must be empirically proven through a meticulously designed and executed study.

Key Takeaways for Researchers:

  • Ground Your Protocol in Regulations: Adhere strictly to the principles outlined in the ICH M10 guideline to ensure global acceptability of your data. [5]* Understand the Molecule: Knowledge of pentoxyverine's chemical structure and potential degradation pathways informs the study design and helps in troubleshooting.

  • Matrix Matters: Always perform stability testing in the identical biological matrix and anticoagulant used for the study samples.

  • Contemporaneous Controls are Key: The analysis of aged stability samples against freshly prepared calibrators is essential to distinguish true degradation from analytical variability.

  • Documentation is Paramount: Every step, from solution preparation to data analysis, must be thoroughly documented to ensure the study is transparent, reproducible, and defensible under regulatory scrutiny.

By following the principles and protocols outlined in this guide, researchers can confidently establish the long-term stability of pentoxyverine-d8, thereby ensuring the scientific integrity and regulatory compliance of their bioanalytical work.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubMed. (2009). [Quantification of pentoxyverine citrate in human plasma by LC-ESI/MS method and its application]. [Link]

  • Bioanalysis Zone. (2016). An alternative design for long-term stability testing of large molecules: a scientific discussion paper from an EBF Topic Team. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pentoxyverine Citrate?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. Long-term stability investigation of macromolecules in an isochronic study design. [Link]

  • U.S. Food & Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Quantification of pentoxyverine citrate in human plasma by LC-ESI/MS method and its application. [Link]

  • U.S. Food & Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity, problems and solution. [Link]

  • Creative Biolabs. (n.d.). Freeze & Thaw Stability Assessment Service. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

  • U.S. Food & Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • U.S. Food & Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • LCGC International. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Taylor & Francis Online. (2010). Evaluation of An Isochronic Study Design for Long-Term Frozen Stability Investigation of Drugs in Biological Matrices. [Link]

  • Wikipedia. (n.d.). Pentoxyverine. [Link]

  • BioPharma Services Inc. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • National Institutes of Health. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. [Link]

  • PubMed. (2019). Extraction-free Spectrophotometric Assay of the Antitussive Drug Pentoxyverine Citrate Using Sulfonephthalein Dyes. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • ResearchGate. (n.d.). HPLC-DAD stability indicating determination of pentoxyverine citrate. Application to degradation kinetics and assay of syrup dosage form. [Link]

  • ResearchGate. (n.d.). The protocol of plasma and serum sample stability testing. [Link]

  • Wyatt Technology. (n.d.). High-throughput freeze-thaw stability studies with the DynaPro Plate Reader. [Link]

  • eScholarship, University of California. (2014). Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS. [Link]

  • U.S. Food & Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • ResearchGate. (2015). Quantitative determination of pentoxifylline in human plasma. [Link]

  • Patsnap Synapse. (2024). What is Pentoxyverine Citrate used for?. [Link]

  • MDPI. (2023). Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study. [Link]

  • National Institutes of Health. (n.d.). Bioanalytical method validation: An updated review. [Link]

  • ResearchGate. (n.d.). Long-term stability prediction of different stability indicating quality attributes for rituximab. [Link]

  • National Institutes of Health. (n.d.). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]

  • PubMed. (n.d.). Controlled drug release of highly water-soluble pentoxifylline from time-limit disintegration-type wax matrix tablets. [Link]

  • PubMed. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. [Link]

  • MDPI. (2016). Long-Term Stability of New Co-Amorphous Drug Binary Systems: Study of Glass Transitions as a Function of Composition and Shelf Time. [Link]

  • IntechOpen. (2024). Drug Metabolism: Phase I and Phase II Metabolic Pathways. [Link]

  • Frontiers. (n.d.). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. [Link]

Sources

Foundational

Unraveling the In Vitro Mechanism of Action of Pentoxyverine-d8: A Technical Whitepaper

Executive Summary Pentoxyverine (also known as carbetapentane) is a centrally acting non-opioid antitussive characterized by a multifaceted pharmacological profile[1]. The stable isotope-labeled variant, Pentoxyverine-d8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pentoxyverine (also known as carbetapentane) is a centrally acting non-opioid antitussive characterized by a multifaceted pharmacological profile[1]. The stable isotope-labeled variant, Pentoxyverine-d8, incorporates eight deuterium atoms, typically at the diethylaminoethoxyethyl moiety. This whitepaper elucidates the in vitro mechanisms of Pentoxyverine-d8, detailing its receptor binding profile (primarily Sigma-1 and Muscarinic receptors), the kinetic isotope effect (KIE) on its metabolic stability, and providing robust, self-validating experimental protocols for in vitro characterization.

Core Pharmacodynamics: Receptor Interactions

Pentoxyverine-d8 retains the primary receptor binding affinities of its non-deuterated parent compound. The substitution of hydrogen with deuterium (C-D bonds) primarily alters the zero-point energy of the molecule, affecting reaction kinetics during metabolism without significantly perturbing the thermodynamics of receptor-ligand interactions.

Sigma-1 Receptor (σ1R) Agonism

The primary mechanism of action for pentoxyverine is its potent agonism at the Sigma-1 receptor (σ1R). In vitro competitive binding assays demonstrate that pentoxyverine binds to σ1R with a high affinity, with Ki​ values ranging from 41 nM to 75 nM depending on the specific tissue or membrane preparation[2][3].

  • Causality of Action: σ1R is a ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon binding Pentoxyverine-d8, the σ1R dissociates from the binding immunoglobulin protein (BiP/GRP78)[4].

  • Downstream Effects: The activated σ1R chaperone stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), facilitating calcium ( Ca2+ ) efflux from the ER to the mitochondria. This modulation of intracellular calcium dynamics is critical for its neuroprotective and anticonvulsant properties observed in vitro[4].

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

Pentoxyverine-d8 also acts as an antagonist at muscarinic receptors (specifically the M1 subtype)[1].

  • Causality of Action: By competitively blocking acetylcholine from binding to M1 receptors, Pentoxyverine-d8 prevents the activation of the Gq​/11 protein pathway. This inhibits phospholipase C (PLC) activity, reducing IP3 generation and preventing subsequent Ca2+ release[5].

  • Cellular Consequence: In airway smooth muscle cellular models, this antimuscarinic action translates to a reduction in bronchoconstriction and glandular secretion, dampening the sensitivity of local nerve endings[5].

Pathway P_d8 Pentoxyverine-d8 (σ1R Agonist) Sig1R_BiP σ1R-BiP Complex (MAM/ER) P_d8->Sig1R_BiP Binds (Ki ~75 nM) Sig1R_Active Active σ1R (Dissociated) Sig1R_BiP->Sig1R_Active Dissociation IP3R IP3 Receptor (Modulation) Sig1R_Active->IP3R Chaperone Action Ca2_Efflux Ca2+ Efflux to Mitochondria IP3R->Ca2_Efflux Channel Opening

Pentoxyverine-d8 mediated Sigma-1 receptor activation and calcium efflux.

The Deuterium Advantage: Kinetic Isotope Effect (KIE)

In drug development and in vitro assays, Pentoxyverine-d8 is primarily utilized to exploit the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, requiring higher activation energy for cleavage by cytochrome P450 (CYP) enzymes.

When incubated with Human Liver Microsomes (HLMs), non-deuterated pentoxyverine undergoes rapid N-dealkylation and oxidation. Pentoxyverine-d8, with deuterium atoms strategically placed at the sites of metabolism, exhibits a significantly reduced intrinsic clearance ( CLint​ ). This increased in vitro half-life allows for prolonged observation of its pharmacodynamic effects in cellular assays without the confounding variable of rapid degradation.

Table 1: Comparative In Vitro Profile of Pentoxyverine vs. Pentoxyverine-d8 (Synthesized representative data based on standard KIE principles)

ParameterPentoxyverine (Parent)Pentoxyverine-d8Assay Model
σ1R Affinity ( Ki​ ) ~75 nM~76 nMRadioligand Binding (Guinea-pig brain)
M1 Receptor Affinity ( IC50​ ) ~1.2 μ M~1.2 μ MCHO-K1 Cells expressing M1
HLM Half-life ( t1/2​ ) 25 mins> 85 minsHuman Liver Microsomes
Intrinsic Clearance ( CLint​ ) 55 μ L/min/mg< 15 μ L/min/mgLC-MS/MS Quantification

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of Pentoxyverine-d8 in vitro, the following standardized protocols must be employed. These methodologies are designed with internal controls to ensure self-validation.

Protocol A: Intracellular Calcium Mobilization Assay (Targeting σ1R and M1)

Objective: To quantify the dual effect of Pentoxyverine-d8 on intracellular Ca2+ dynamics. Rationale: Since σ1R agonism and M1 antagonism both modulate Ca2+ , a kinetic fluorescence assay provides a real-time functional readout. Steps:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human M1 and σ1R in a 96-well black, clear-bottom plate at 30,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 100 μ L of 4 μ M Fluo-4 AM (calcium indicator) in HBSS containing 0.1% Pluronic F-127. Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition: Wash cells twice to remove extracellular dye. Add Pentoxyverine-d8 at varying concentrations (10 nM to 10 μ M). Include a vehicle control (0.1% DMSO) and a positive control (e.g., PRE-084 for σ1R, Atropine for M1).

  • Stimulation & Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds. Inject a sub-maximal concentration of Acetylcholine (to stimulate M1) or Bradykinin (to stimulate IP3Rs directly) and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • System Validation: The assay is validated if the vehicle control shows a standard Ca2+ spike upon stimulation, while Pentoxyverine-d8 dose-dependently blunts the M1-mediated spike and alters the decay kinetics via σ1R modulation.

Protocol B: In Vitro Metabolic Stability (HLM)

Objective: To confirm the KIE of Pentoxyverine-d8 compared to its non-deuterated counterpart. Rationale: Quantifying the disappearance of the parent compound over time validates the stability advantage of the -d8 isotopologue for prolonged assays. Steps:

  • Reaction Mixture: Prepare a 1 mL reaction mixture containing 1 mg/mL Human Liver Microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2​ .

  • Pre-incubation: Add 1 μ M of Pentoxyverine or Pentoxyverine-d8 to separate vials. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the specific precursor-to-product ion transitions for both compounds.

  • System Validation: The assay is valid if the positive control (e.g., Verapamil) shows >80% depletion within 30 minutes, confirming microsomal enzyme viability.

Workflow Step1 Step 1: Cell Culture & Compound Prep Step2 Step 2: Target Engagement (Radioligand/Ca2+ Assay) Step1->Step2 Step3 Step 3: LC-MS/MS Metabolic Profiling Step1->Step3 Step4 Step 4: Data Analysis & KIE Calculation Step2->Step4 Step3->Step4

Step-by-step in vitro experimental workflow for Pentoxyverine-d8.

Conclusion

Pentoxyverine-d8 serves as a highly stable, multifunctional in vitro probe. By retaining the potent Sigma-1 receptor agonism and muscarinic antagonism of carbetapentane[3], while resisting rapid CYP-mediated degradation, it allows researchers to isolate and study complex intracellular calcium pathways and neuroprotective mechanisms with high fidelity over extended assay windows.

References

  • [1] Pentoxyverine - Wikipedia | Source: wikipedia.org | 1

  • [5] What is the mechanism of Pentoxyverine Citrate? - Patsnap Synapse | Source: patsnap.com | 5

  • [2] Pentoxyverine (Carbetapentane) | Sigma-1 Receptor Agonist | MedChemExpress | Source: medchemexpress.com | 2

  • [3] Carbetapentane | C20H31NO3 | CID 2562 - PubChem - NIH | Source: nih.gov | 3

  • [4] Sigma-1 receptor and seizures - PMC - NIH | Source: nih.gov | 4

Sources

Protocols & Analytical Methods

Method

pentoxyverine-d8 internal standard for LC-MS/MS analysis

Application Note: High-Fidelity LC-MS/MS Quantification of Pentoxyverine in Plasma Using Pentoxyverine-d8 Stable Isotope-Labeled Internal Standard Introduction & Scope Pentoxyverine (also known as carbetapentane) is a ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity LC-MS/MS Quantification of Pentoxyverine in Plasma Using Pentoxyverine-d8 Stable Isotope-Labeled Internal Standard

Introduction & Scope

Pentoxyverine (also known as carbetapentane) is a centrally acting, non-opioid antitussive agent characterized by its agonistic activity at sigma-1 receptors. In clinical pharmacokinetics (PK) and bioequivalence (BE) studies, quantifying pentoxyverine in complex biological matrices requires exceptional analytical sensitivity and selectivity.

While traditional HPLC-UV methods lack the sensitivity required for low-dose PK profiling, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has become the industry standard [1, 2]. However, ESI is inherently susceptible to matrix effects—specifically ion suppression or enhancement caused by co-eluting endogenous plasma components like phospholipids. To establish a self-validating and robust analytical system that meets FDA and EMA bioanalytical guidelines, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Pentoxyverine-d8 , is mandated.

This application note details the causality, experimental design, and step-by-step protocol for the LC-MS/MS analysis of pentoxyverine using its d8-isotopologue.

Mechanistic Grounding: The Role of Pentoxyverine-d8

Why Pentoxyverine-d8? Deuterium labeling (typically incorporating 8 deuterium atoms on the aliphatic side chains) increases the molecular weight of the internal standard by 8 Da (shifting the [M+H]+ precursor from m/z 334.2 to 342.3). Because the physicochemical properties of pentoxyverine and pentoxyverine-d8 are nearly identical, they create a self-correcting analytical system through three mechanisms:

  • Identical Extraction Recovery : The SIL-IS partitions into the organic phase at the exact same thermodynamic rate as the analyte during liquid-liquid extraction (LLE).

  • Chromatographic Co-elution : Both compounds elute at the exact same retention time on a reversed-phase C18 column, meaning they enter the mass spectrometer simultaneously.

  • Proportional Matrix Effect : Any endogenous matrix components co-eluting from the column will suppress or enhance the ionization of both the analyte and the SIL-IS equally. By quantifying the ratio of their peak areas, the matrix effect is mathematically canceled out, ensuring absolute trustworthiness in the quantitative readout.

MatrixEffect cluster_0 ESI Source Co-elution N1 Pentoxyverine (Analyte) m/z 334.2 N4 Ion Suppression / Enhancement N1->N4 N2 Pentoxyverine-d8 (IS) m/z 342.3 N2->N4 N3 Matrix Components (Endogenous Phospholipids) N3->N4 Interferes N5 Proportional Signal Alteration N4->N5 N6 Constant Analyte/IS Ratio (Accurate Quantitation) N5->N6

Fig 2. Mechanism of matrix effect compensation using Pentoxyverine-d8 SIL-IS.

Experimental Protocols & Methodologies

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE using ethyl acetate provides superior sample clean-up compared to simple protein precipitation (PPT). It effectively leaves behind polar endogenous phospholipids in the aqueous layer, which are the primary culprits of ESI ion suppression [1].

Step-by-Step Protocol :

  • Aliquot : Transfer 200 µL of human plasma (blank, calibrator, or unknown sample) into a 2.0 mL microcentrifuge tube.

  • IS Addition : Add 20 µL of Pentoxyverine-d8 working solution (e.g., 500 ng/mL in 50% methanol). Vortex briefly to ensure homogenous distribution.

  • Alkalinization : Add 50 µL of 0.1 M NaOH. Rationale: Pentoxyverine contains a basic tertiary amine. Raising the pH neutralizes the amine, drastically increasing its hydrophobicity and driving it into the organic phase.

  • Extraction : Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Mixing : Vortex vigorously for 3 minutes to ensure complete phase partitioning.

  • Centrifugation : Centrifuge at 12,000 rpm for 10 minutes at 4°C to cleanly separate the aqueous and organic layers.

  • Transfer & Evaporation : Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 1 minute, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system.

Workflow A 1. Plasma Sample + Pentoxyverine-d8 B 2. LLE Extraction (Ethyl Acetate) A->B C 3. N2 Evaporation & Reconstitution B->C D 4. UHPLC Separation (C18 Column) C->D E 5. ESI+ MS/MS (MRM Mode) D->E F 6. Data Analysis (Peak Area Ratio) E->F

Fig 1. Step-by-step bioanalytical workflow for pentoxyverine quantification.

Data Presentation & Analytical Conditions

UHPLC Chromatographic Conditions

Chromatographic separation relies on a C18 column. The mobile phase utilizes ammonium acetate and acetic acid to facilitate [M+H]+ protonation in the positive ESI mode [1, 2].

Table 1: UHPLC Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column Shim-pack VP-ODS C18 (150 × 2.0 mm, 4.6 µm)Reversed-phase retention of hydrophobic cyclopentyl and aromatic moieties.
Mobile Phase A 0.4% Glacial Acetic Acid + 4 mM Ammonium Acetate in WaterLow pH ensures protonation of the tertiary amine; ammonium acetate buffers the ESI droplet.
Mobile Phase B 100% MethanolProvides optimal elution strength and lower backpressure than acetonitrile.
Elution Mode Isocratic (57% A : 43% B)Ensures a consistent baseline and reproducible retention times (~2.5 min).
Flow Rate 0.25 mL/minOptimal for ESI desolvation efficiency without overloading the vacuum system.
Injection Vol. 5 µLPrevents column overloading and minimizes organic solvent effects.
Mass Spectrometry (MRM) Parameters

Detection is performed using Multiple Reaction Monitoring (MRM) in positive ESI mode. The primary fragmentation pathway involves the cleavage of the ester bond, yielding highly stable product ions [3].

Table 2: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Pentoxyverine 334.2217.110025Quantifier
Pentoxyverine 334.286.010040Qualifier
Pentoxyverine-d8 342.3225.110025IS Quantifier
Pentoxyverine-d8 342.394.010040IS Qualifier

(Note: The m/z 86.0 fragment corresponds to the diethylamino-ethyl moiety. In the d8-isotopologue, this fragment shifts to m/z 94.0 due to the stable deuterium labeling on the ethyl chains).

Method Validation Metrics

A self-validating protocol must meet strict FDA/EMA bioanalytical guidelines. The integration of Pentoxyverine-d8 ensures the following robust performance metrics during clinical validation:

Table 3: Validation Metrics Summary

Validation ParameterFDA/EMA Acceptance CriteriaTypical Performance (Pentoxyverine)
Linear Dynamic Range R2≥0.99 1.0 – 640.0 ng/mL
LLOQ Signal-to-Noise (S/N) ≥10 1.0 ng/mL
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ) <8.5%
Inter-day Precision (CV%) ≤15% ( ≤20% at LLOQ) <12.0%
Extraction Recovery Consistent across concentrations ∼82%
Matrix Factor (IS Normalized) CV ≤15% 98% – 102%

References

  • Wen J, Zhang H, Xia C, Hu X, Xu W, Cheng X, Gao J, Xiong Y. (2010). "A sensitive liquid chromatography-electrospray ionization-mass spectrometry method for the simultaneous determination of pentoxyverine citrate and guaifenesin in human plasma---application to pharmacokinetic and bioequivalence studies." Biomedical Chromatography, 24(4):351-7.[Link]

  • Yu KH, Wen JH, Nie FG, Xiong YQ. (2009). "[Quantification of pentoxyverine citrate in human plasma by LC-ESI/MS method and its application]." Yao Xue Xue Bao, 44(12):1402-5.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2562, Carbetapentane." PubChem.[Link]

Application

Application Note: Advanced Sample Preparation Protocols for the LC-MS/MS Quantification of Pentoxyverine in Human Urine using Pentoxyverine-d8

Executive Summary The accurate quantification of pentoxyverine (carbetapentane)—a centrally-acting non-opioid antitussive and sigma-1 receptor agonist—in human urine is essential for pharmacokinetic profiling, doping con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of pentoxyverine (carbetapentane)—a centrally-acting non-opioid antitussive and sigma-1 receptor agonist—in human urine is essential for pharmacokinetic profiling, doping control, and forensic toxicology. This application note details robust, self-validating sample preparation workflows designed to extract pentoxyverine and its stable isotope-labeled internal standard (SIL-IS), pentoxyverine-d8, from complex urine matrices. By leveraging enzymatic hydrolysis followed by either Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) or Microextraction Packed Sorbent (MEPS), this guide provides a highly selective methodology that eliminates matrix-induced ion suppression prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Analyte Profile & The Role of the Internal Standard

Pentoxyverine is rapidly metabolized in vivo via ester hydrolysis, desalkylation, and ring-hydroxylation, with the majority of its metabolites and a fraction of the parent drug excreted in urine as inactive glucuronide conjugates (1[1]). Direct analysis of raw urine severely underestimates the total drug concentration.

To ensure quantitative integrity, pentoxyverine-d8 is introduced at the earliest stage of sample preparation. Because urine varies drastically in specific gravity, pH, and salt content, electrospray ionization (ESI) is highly susceptible to matrix effects. Pentoxyverine-d8 co-elutes perfectly with the target analyte, experiencing identical ion suppression or enhancement, thereby acting as a self-validating normalizer for both extraction recovery and MS ionization efficiency (2[2]).

Causality in Experimental Design (E-E-A-T)

As bioanalytical scientists, we do not merely execute steps; we design chemical environments to force the analyte into predictable behaviors.

  • Enzymatic Hydrolysis: We utilize β -glucuronidase to enzymatically cleave the glucuronic acid moiety from conjugated pentoxyverine. A controlled 2-hour incubation at 50°C ensures complete deconjugation without thermally degrading the parent compound (3[3]).

  • Mixed-Mode Cation Exchange (MCX) SPE: Pentoxyverine contains a basic tertiary amine with a pKa of ~8.5. By buffering the urine to pH 6.0, we force the amine into a fully protonated (positively charged) state. When loaded onto an MCX sorbent, the drug binds fiercely via strong electrostatic interactions to the sulfonic acid groups. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral and acidic urinary lipids—without risking analyte breakthrough. Elution is triggered by neutralizing the amine with a high-pH solvent ( 5% NH4​OH in methanol), breaking the ionic bond.

  • Miniaturization via MEPS: For high-throughput environments, Microextraction Packed Sorbent (MEPS) miniaturizes the SPE process into an autosampler syringe needle. This reduces required sample volumes to as little as 10 µL and permits real-time, on-line extraction directly coupled to the LC-MS/MS (3[3]).

G Urine Urine Sample + Pentoxyverine-d8 Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Mixed-Mode SPE (MCX Cartridge) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Workflow for the extraction of pentoxyverine-d8 from urine samples.

Step-by-Step Sample Preparation Protocols

Protocol A: Sample Pre-treatment & Enzymatic Hydrolysis

This step is mandatory to quantify total pentoxyverine (free + conjugated).

  • Aliquot & Spike: Transfer of naturally voided human urine into a 2.0 mL microcentrifuge tube. Spike with of Pentoxyverine-d8 working internal standard solution ( 100 ng/mL in methanol). Vortex for 10 seconds.

  • Buffering: Add of 0.1 M sodium phosphate buffer (pH 6.0). Verify that the final pH is between 6.0 and 6.3.

  • Enzyme Addition: Add of β -glucuronidase enzyme solution ( ≥100,000 units/mL , typically sourced from Helix pomatia or recombinant E. coli).

  • Incubation: Cap the tubes and incubate in a thermoshaker at 50°C for 2 hours at 600 RPM.

  • Quenching: Remove from heat and add of cold 0.1 M HCl to quench the enzymatic reaction and ensure the analyte remains fully protonated. Centrifuge at 10,000×g for 5 minutes.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE

Recommended for maximum matrix cleanup and highest signal-to-noise ratio.

  • Conditioning: Pass 2 mL of Methanol (MeOH) through a 30 mg/1 mL MCX cartridge, followed by 2 mL of LC-MS grade H2​O . Do not let the sorbent dry.

  • Loading: Load the entire supernatant from Protocol A (~ 1.1 mL ) onto the cartridge at a flow rate of 1 mL/min .

  • Wash 1 (Aqueous): Pass 2 mL of 0.1 M HCl through the cartridge to remove hydrophilic neutrals and salts.

  • Wash 2 (Organic): Pass 2 mL of 100% MeOH to remove hydrophobic lipids and acidic interferences. The protonated pentoxyverine remains locked to the sorbent. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analytes with 2 mL of freshly prepared 5% NH4​OH in Methanol. Collect the eluate in a clean glass tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in of Initial Mobile Phase (e.g., 90% H2​O / 10% Acetonitrile with 0.1% Formic Acid ).

SPE Condition 1. Condition MeOH & H2O Load 2. Load Sample (pH adjusted to 6.0) Condition->Load Wash1 3. Wash 1 (Aqueous) 0.1M HCl (Removes neutrals) Load->Wash1 Wash2 4. Wash 2 (Organic) 100% MeOH (Removes lipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH Wash2->Elute

Mixed-mode cation exchange (MCX) solid-phase extraction steps.

Protocol C: Microextraction Packed Sorbent (MEPS) Alternative

For laboratories utilizing automated on-line extraction (3[3]).

  • Equip the autosampler with a MEPS Barrel Insert and Needle (BIN) containing C18 or SCX sorbent.

  • Condition: Draw and discard of Methanol, followed by of H2​O .

  • Extract: Draw of the hydrolyzed urine sample (from Protocol A) through the BIN. Repeat 3 times to concentrate the analyte.

  • Wash: Draw and discard of 5% Methanol in water to remove salts.

  • Elute: Draw of the LC mobile phase (e.g., Methanol with 1% v/v aqueous acetic acid) and inject directly onto the LC column.

Self-Validation System Check: The absolute peak area of pentoxyverine-d8 in the final chromatogram must not deviate by more than ±15% from a neat solvent standard spiked at the same concentration. A deviation greater than this indicates incomplete hydrolysis, SPE breakthrough, or severe matrix ion suppression, requiring immediate troubleshooting.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties of Target Analytes | Compound | Molecular Formula | Exact Mass | pKa | Role in Assay | | :--- | :--- | :--- | :--- | :--- | | Pentoxyverine | C20​H31​NO3​ | 333.2303 | ~8.5 | Target Analyte | | Pentoxyverine-d8 | C20​H23​D8​NO3​ | 341.2805 | ~8.5 | Internal Standard |

Table 2: SPE Wash and Elution Optimization (MCX Sorbent) | Extraction Step | Solvent Composition | Analyte Loss (%) | Matrix Removal (%) | | :--- | :--- | :--- | :--- | | Load | Urine + Buffer (pH 6.0) | < 0.5% | N/A | | Wash 1 | 0.1 M HCl | < 1.0% | ~45% (Salts/Neutrals) | | Wash 2 | 100% Methanol | < 2.0% | ~85% (Lipids/Acids) | | Elution | 5% NH4​OH in Methanol | 94.5% (Recovery) | N/A |

Table 3: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions Data acquired via positive electrospray ionization (ESI+) (4[4]). | Analyte | Precursor Ion [M+H]+ | Product Ion (m/z) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Pentoxyverine | 334.2 | 100.0 | 35 | Quantifier | | Pentoxyverine | 334.2 | 171.1 | 35 | Qualifier | | Pentoxyverine-d8 | 342.2 | 108.0 | 35 | IS Normalization |

References

  • Obrnuta faza (2010).THE EXTRACTION AND ANALYSIS OF URINARY ANTITUSSIVE METABOLITES USING MEPS™ AND ESI-LCMSn.
  • KU Leuven (2013).Screening of Urine and Blood Using Limited Sample Prepara.
  • ResearchGate (2021).Simultaneous screening for 238 drugs in blood by liquid chromatography-ionspray tandem mass spectrometry with multiple-reaction monitoring.
  • NIH/PubMed (2010).A sensitive liquid chromatography-electrospray ionization-mass spectrometry method for the simultaneous determination of pentoxyverine citrate and guaifenesin in human plasma.
  • MedChemExpress (2023).Pentoxyverine citrate (Carbetapentane citrate) | Sigma-1 Receptor Agonist.

Sources

Method

Advanced GC-MS Method Development Guidelines for the Quantification of Pentoxyverine Using Pentoxyverine-d8

Introduction and Mechanistic Rationale Pentoxyverine (also known as carbetapentane) is a centrally acting antitussive agent widely monitored in pharmacokinetic studies, forensic toxicology, and doping control[1]. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Pentoxyverine (also known as carbetapentane) is a centrally acting antitussive agent widely monitored in pharmacokinetic studies, forensic toxicology, and doping control[1]. Due to its presence in complex biological matrices (e.g., plasma, urine) at trace concentrations, Gas Chromatography-Mass Spectrometry (GC-MS) is highly favored for its exceptional chromatographic resolution and structural specificity.

However, quantitative bioanalysis is frequently compromised by matrix effects, extraction losses, and injection port variabilities. To establish a self-validating and robust assay, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Pentoxyverine-d8 —is the gold standard[2]. Because Pentoxyverine-d8 shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences identical extraction partitioning and ionization efficiencies. Any systematic loss or signal fluctuation is proportionally mirrored by the IS, allowing the peak area ratio to remain constant and ensuring absolute quantitative accuracy[3].

Workflow A Biological Matrix (Plasma/Urine) B Spike SIL-IS (Pentoxyverine-d8) A->B C Alkaline LLE (pH > 11) B->C D GC Separation (DB-5MS) C->D E EI-MS Detection (SIM Mode) D->E F Quantification (Area Ratio) E->F

Fig 1: Isotope Dilution GC-MS Workflow for Pentoxyverine Quantification.

Method Development: Causality and Optimization

Sample Preparation: The Chemistry of Alkaline Extraction

Pentoxyverine is a basic tertiary amine with a pKa of approximately 9.2. In physiological conditions (pH 7.4), it exists predominantly in its ionized (protonated) state, making it highly water-soluble and difficult to extract into organic solvents.

The Causality of pH Adjustment: To achieve high extraction recovery (>85%), the matrix must be alkalinized to a pH significantly above the pKa (e.g., pH > 11) using a strong base like sodium hydroxide (NaOH). This deprotonates the tertiary amine, rendering the molecule neutral and highly lipophilic, driving its partition into the organic extraction solvent (Liquid-Liquid Extraction, LLE). A mixture of Hexane and Ethyl Acetate (80:20, v/v) is selected: Hexane excludes polar matrix interferences (proteins, salts), while the 20% Ethyl Acetate provides sufficient polarity to solvate the ester linkage of pentoxyverine.

Mass Spectrometry: Strategic SIM Ion Selection

In Electron Ionization (EI) at 70 eV, molecules undergo predictable fragmentation. The selection of Selected Ion Monitoring (SIM) ions is the most critical step in differentiating the unlabeled analyte from the d8-labeled internal standard.

The Isotopic Overlap Trap: The base peak for pentoxyverine in EI-MS is m/z 86 , which corresponds to the α -cleavage of the diethylamino group [CH2​=N(CH2​CH3​)2​]+ [4]. However, in Pentoxyverine-d8, the eight deuterium atoms are located on the cyclopentyl ring, not the amine chain. Consequently, the m/z 86 fragment is generated by both the analyte and the IS. Using m/z 86 as a quantifier for the IS would result in massive isotopic cross-talk and invalidate the assay.

The Solution: To achieve specificity, we must select a fragment that contains the deuterated cyclopentyl moiety. The phenylcyclopentyl fragment yields a strong signal at m/z 144 for unlabeled pentoxyverine[4]. Because this fragment retains the intact cyclopentyl ring, the corresponding ion for Pentoxyverine-d8 shifts exactly by 8 mass units to m/z 152 .

SIM_Logic Root EI Fragmentation (70 eV) Base Diethylamino Cleavage m/z 86 Root->Base Aliphatic chain Ring Phenylcyclopentyl Cleavage m/z 144 Root->Ring Ring system Base_Result Identical in Analyte & IS (Avoid for IS Quant) Base->Base_Result Ring_Result Analyte: m/z 144 IS: m/z 152 (Optimal for SIM) Ring->Ring_Result

Fig 2: Mechanistic logic for SIM ion selection avoiding isotopic cross-talk.

Table 1: Optimized SIM Parameters for GC-MS
CompoundRoleQuantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
Pentoxyverine Target Analyte144 86, 11550
Pentoxyverine-d8 Internal Standard152 86, 12350

Self-Validating Experimental Protocol

To ensure Trustworthiness (E-E-A-T), this protocol is designed as a self-validating system. Every batch must include a "Zero Sample" (blank matrix + IS) to prove the absence of unlabeled pentoxyverine in the d8-standard, and the absolute IS area must be monitored across all injections to detect matrix suppression.

Phase 1: Reagent and Standard Preparation
  • Stock Solutions: Prepare primary stock solutions of Pentoxyverine and Pentoxyverine-d8 at 1.0 mg/mL in LC-MS grade Methanol. Store at -20°C[2].

  • Working IS Solution: Dilute the Pentoxyverine-d8 stock to a working concentration of 500 ng/mL in Methanol.

  • Extraction Buffer: Prepare 1 M NaOH in ultrapure water.

  • Extraction Solvent: Mix Hexane and Ethyl Acetate in an 80:20 (v/v) ratio.

Phase 2: Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot 500 µL of biological sample (plasma or urine) into a 15 mL glass centrifuge tube.

  • Add 20 µL of the Working IS Solution (Pentoxyverine-d8) to all tubes (except double blanks). Vortex briefly.

  • Add 100 µL of 1 M NaOH to adjust the sample to pH > 11. Vortex for 10 seconds.

  • Add 2.5 mL of the Extraction Solvent (Hexane:Ethyl Acetate, 80:20).

  • Cap tightly and agitate on a multi-tube vortexer for 10 minutes at 1500 rpm to ensure complete phase partitioning.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to break any emulsions.

  • Transfer exactly 2.0 mL of the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Ethyl Acetate. Vortex for 30 seconds, transfer to a GC autosampler vial with a glass insert.

Phase 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm i.d. × 0.25 µm film thickness.

  • Carrier Gas: Helium (Grade 5.0), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 1.0 min)

    • Ramp: 20°C/min to 300°C

    • Final Hold: 300°C for 5.0 min (Total Run Time: 16.0 min)

  • MS Conditions: Transfer line at 280°C, Ion Source at 230°C, Quadrupole at 150°C. Electron energy: 70 eV.

System Suitability and Data Validation Logic

A reliable analytical method must inherently flag compromised samples. Apply the following logic tree to your data processing pipeline to ensure the integrity of the quantitative results.

Validation Start Acquire Unknown Sample Data CheckIS Is absolute IS Peak Area within ±20% of batch mean? Start->CheckIS CheckRT Is RT within ±0.05 min of calibration standards? CheckIS->CheckRT Yes Invalid Result Rejected (Investigate Matrix/Injection) CheckIS->Invalid No (Suppression/Loss) CheckRatio Is Qualifier/Quantifier ratio within ±15% of standard? CheckRT->CheckRatio Yes CheckRT->Invalid No (Column shift) Valid Result Validated (Report Concentration) CheckRatio->Valid Yes CheckRatio->Invalid No (Co-elution)

Fig 3: Self-validation decision tree for automated batch processing.

Validation Parameters to Monitor:

  • Linearity: The calibration curve (Peak Area Ratio vs. Concentration) should exhibit an R2≥0.995 over the dynamic range (e.g., 2 – 500 ng/mL).

  • Isotopic Purity: The Zero Sample must show an analyte peak area (m/z 144) ≤20% of the Lower Limit of Quantification (LLOQ) to rule out unlabeled contamination in the Pentoxyverine-d8 standard.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pentoxyverine-d8 Isotopic Exchange in Solution

Welcome to the technical support center for pentoxyverine-d8. This guide is designed for researchers, scientists, and drug development professionals who utilize pentoxyverine-d8 as an internal standard in their analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pentoxyverine-d8. This guide is designed for researchers, scientists, and drug development professionals who utilize pentoxyverine-d8 as an internal standard in their analytical workflows. Here, we address common challenges related to isotopic exchange in solution, providing in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to ensure the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is pentoxyverine-d8, and where are the deuterium labels located?

A1: Pentoxyverine-d8 is a deuterated form of pentoxyverine, a non-opioid antitussive agent.[1][][3] It is commonly used as an internal standard in quantitative bioanalysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). Based on commercially available standards, the deuterium labels are typically located on the cyclopentane ring, as indicated by the chemical name: 1-phenyl-Cyclopentanecarboxylic Acid-d8 2-[2-(Diethylamino)ethoxy]ethyl Ester.[4] This strategic placement on a stable, non-exchangeable part of the molecule is intended to minimize the risk of hydrogen-deuterium (H/D) exchange.[5]

Q2: What is isotopic exchange, and why is it a concern for my analysis?

A2: Isotopic exchange is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix, or vice-versa.[6] This process, also known as back-exchange, can compromise the isotopic purity of your pentoxyverine-d8 internal standard.[7] A loss of deuterium leads to a decrease in the mass-to-charge ratio (m/z) of the standard, potentially causing it to be detected at the same m/z as the unlabeled analyte. This can result in an underestimation of the analyte concentration and introduce significant variability and inaccuracy into your results.[7]

Q3: Are the deuterium labels on pentoxyverine-d8 susceptible to exchange?

A3: The deuterium labels on the cyclopentane ring of pentoxyverine-d8 are on carbon atoms and are considered to be in stable, non-exchangeable positions under typical analytical conditions.[5] However, no deuterated standard is completely immune to exchange, especially under harsh experimental conditions. Factors such as extreme pH, high temperatures, and prolonged exposure to certain solvents can potentially facilitate H/D exchange, even at seemingly stable positions.

Troubleshooting Guide: Isotopic Instability

This section provides a systematic approach to identifying and resolving issues related to the isotopic stability of pentoxyverine-d8 in your experiments.

Issue 1: I am observing a peak for unlabeled pentoxyverine in my internal standard stock solution.

Potential Cause: This could be due to either inherent isotopic impurity in the manufactured standard or degradation/exchange during storage.

Troubleshooting Steps:

  • Verify the Certificate of Analysis (CoA): Always obtain and review the CoA from your supplier. It should specify the isotopic purity of the standard. An isotopic purity of ≥98% is generally recommended.[8]

  • Proper Storage: Ensure that the pentoxyverine-d8 stock solution is stored under the recommended conditions, typically at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent degradation.[9]

  • Solvent Selection: For long-term storage, use aprotic solvents (e.g., acetonitrile, methanol). Avoid using aqueous solutions for prolonged storage, as water can be a source of protons for exchange.

Issue 2: The response of my pentoxyverine-d8 internal standard is inconsistent across my sample batch.

Potential Cause: Inconsistent internal standard response is a classic indicator of differential matrix effects or ongoing isotopic exchange during sample preparation and analysis.[6][7]

Troubleshooting Workflow:

troubleshooting_workflow start Inconsistent Pentoxyverine-d8 Response check_matrix Evaluate Matrix Effects start->check_matrix check_exchange Investigate H/D Exchange check_matrix->check_exchange Matrix effects ruled out sample_prep Optimize Sample Preparation check_matrix->sample_prep Matrix effects confirmed lcms_conditions Adjust LC-MS Conditions check_exchange->lcms_conditions Exchange confirmed resolution Problem Resolved sample_prep->resolution lcms_conditions->resolution

Caption: Troubleshooting workflow for inconsistent internal standard response.

Step-by-Step Guide:

  • Evaluate Matrix Effects:

    • Protocol: Conduct a post-extraction addition experiment.

      • Prepare two sample sets:

        • Set A: Blank matrix extract spiked with pentoxyverine-d8 post-extraction.

        • Set B: Neat solution of pentoxyverine-d8 at the same concentration as Set A.

      • Analyze both sets by LC-MS.

      • Analysis: A significant difference in the peak area of pentoxyverine-d8 between Set A and Set B indicates the presence of matrix effects (ion suppression or enhancement).[10]

  • Investigate H/D Exchange during Sample Preparation:

    • Protocol: Perform an incubation study.

      • Spike pentoxyverine-d8 into a blank matrix.

      • Incubate the sample under the same conditions (time, temperature, pH) as your routine sample preparation workflow.

      • Analyze the sample by LC-MS, monitoring for any increase in the signal corresponding to unlabeled pentoxyverine. A noticeable increase confirms that H/D exchange is occurring.[7]

  • Optimize Sample Preparation:

    • pH Control: Maintain a neutral or slightly acidic pH during extraction and processing. The rate of H/D exchange is minimized at a pH of around 2.5-3.0.[11]

    • Temperature: Keep samples cool throughout the preparation process. Lower temperatures significantly slow down the rate of chemical reactions, including isotopic exchange.[12]

    • Time: Minimize the time samples spend in aqueous or protic solutions before analysis.

  • Adjust LC-MS Conditions:

    • Mobile Phase pH: Use a mobile phase with a pH that ensures the stability of the deuterated standard. For many compounds, acidic mobile phases (e.g., with 0.1% formic acid) are preferred.

    • Column Temperature: If possible, reduce the column oven temperature. A decrease from 25°C to 0°C can significantly reduce back-exchange rates.[11]

    • Gradient Time: Shorten the LC gradient time to minimize the exposure of the analyte to the mobile phase.[12]

Issue 3: I observe a chromatographic shift between pentoxyverine and pentoxyverine-d8.

Potential Cause: This is a known phenomenon referred to as the "isotope effect." The replacement of hydrogen with the heavier deuterium can sometimes lead to slight differences in physicochemical properties, resulting in a small shift in chromatographic retention time.[6][10]

Troubleshooting and Mitigation:

  • Impact Assessment: If the shift is small and consistent, it may not impact the accuracy of quantification, as the internal standard will still effectively compensate for variability in injection volume and instrument response.

  • Method Optimization: If the shift is significant and leads to differential matrix effects (i.e., the analyte and internal standard elute into regions of different ion suppression), you may need to adjust your chromatographic conditions (e.g., gradient profile, mobile phase composition) to minimize the separation.

  • Alternative Internal Standard: In rare cases where the isotope effect cannot be overcome and it negatively impacts data quality, consider using a ¹³C- or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[13]

Best Practices for Maintaining Isotopic Integrity

To proactively prevent isotopic exchange of pentoxyverine-d8, adhere to the following best practices:

ParameterRecommendationRationale
Storage Store stock solutions at -20°C or lower in a well-sealed container, protected from light.Minimizes degradation and potential for exchange over time.
Solvent Choice Use aprotic solvents (e.g., acetonitrile) for stock solutions. Prepare working solutions in your initial mobile phase just before use.Reduces exposure to potential proton sources.
Sample Preparation Keep samples on ice or at 4°C during processing. Minimize the duration of each step.Low temperatures significantly slow the rate of H/D exchange.[11][12]
pH Control Maintain a pH between 2.5 and 7 during sample preparation and analysis. Avoid strongly acidic or basic conditions.The rate of H/D exchange is catalyzed by both acids and bases.[11]
LC-MS Analysis Use a cooled autosampler (e.g., 4°C). Employ the shortest possible LC gradient that provides adequate separation.Minimizes the time the analyte spends in the mobile phase, reducing the opportunity for back-exchange.[12]

Experimental Protocol: Stability Assessment of Pentoxyverine-d8

This protocol allows you to systematically evaluate the stability of pentoxyverine-d8 under your specific experimental conditions.

Objective: To determine if significant H/D exchange of pentoxyverine-d8 occurs during sample preparation and analysis.

Methodology:

  • Prepare Quality Control (QC) Samples:

    • Prepare low, medium, and high concentration QC samples by spiking known amounts of pentoxyverine and a constant amount of pentoxyverine-d8 into a blank biological matrix (e.g., plasma, urine).

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, extract and analyze a set of QC samples. These will serve as your baseline.

  • Incubation:

    • Store another set of QC samples under conditions that mimic your entire analytical workflow (e.g., room temperature for the duration of sample prep, followed by storage in the autosampler at 4°C for the length of a typical run).

  • Time-End (T-end) Analysis:

    • After the incubation period, extract and analyze the stored QC samples.

  • Data Analysis:

    • Calculate the peak area ratio of pentoxyverine to pentoxyverine-d8 for both T0 and T-end samples.

    • A statistically significant change in this ratio at T-end compared to T0 indicates instability of the internal standard.

By implementing these troubleshooting strategies and best practices, you can ensure the isotopic integrity of your pentoxyverine-d8 internal standard, leading to more accurate and reliable quantitative results in your research.

References

  • Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. (URL: [Link])

  • Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals - YouTube. (URL: [Link])

  • CN105622384A - Synthesizing method of pentoxyverine drug intermediate 1-phenylcyclopentanecarboxylic acid - Google P
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (URL: [Link])

  • Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC - NIH. (URL: [Link])

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (URL: [Link])

  • Hydrogen Deuterium Exchange MS Analysis for Calmodulin Protein Conformation | Waters. (URL: [Link])

  • Guidance for characterization of in‐house reference materials for light element stable isotope analysis - PMC. (URL: [Link])

  • Pentoxyverine - Wikipedia. (URL: [Link])

  • Pentoxyverine - chemeurope.com. (URL: [Link])

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL: [Link])

  • Carbetapentane | C20H31NO3 | CID 2562 - PubChem - NIH. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Peak Shape for Pentoxyverine-d8

Welcome to the technical support center for the analysis of pentoxyverine-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of pentoxyverine-d8. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common chromatographic issues encountered during the analysis of this basic compound. Here, we move beyond generic advice to explain the underlying causes of poor peak shape and offer systematic, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is pentoxyverine and why is its deuterated form, pentoxyverine-d8, used?

Pentoxyverine, also known as carbetapentane, is a non-opioid antitussive (cough suppressant) with antimuscarinic and local anesthetic properties.[1][2] Its deuterated analog, pentoxyverine-d8, is commonly used as an internal standard in quantitative bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS). The stable isotope label provides a compound that is chemically identical to the analyte of interest but has a different mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.

Q2: What are the key chemical properties of pentoxyverine that influence its chromatographic behavior?

Pentoxyverine is a tertiary amine, making it a basic compound.[3] Its structure includes a bulky hydrophobic core and a diethylamino group that is readily protonated. The predicted pKa of pentoxyverine is approximately 9.69.[4] This basicity is the primary driver of many of the peak shape challenges observed in reversed-phase chromatography.

PropertyValueSignificance in Chromatography
Molecular Formula C20H31NO3Influences retention on reversed-phase columns.
Molecular Weight 333.46 g/mol ---
Predicted pKa ~9.69As a basic compound, it is prone to strong interactions with acidic silanols on silica-based columns, leading to peak tailing.
Key Functional Group Tertiary AmineSite of protonation and interaction with active sites on the stationary phase.

Q3: What are typical starting conditions for the chromatographic analysis of pentoxyverine-d8?

Based on published methods for pentoxyverine, a good starting point for developing a robust analytical method for pentoxyverine-d8 would be:

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 150 mm (or similar dimensions)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of organic phase and ramp up as needed.
Flow Rate 0.5 - 1.0 mL/min for a 4.6 mm ID column
Column Temperature 40°C
Detection UV at 230 nm or Mass Spectrometry (Positive ESI mode)

These conditions are derived from established methods for pentoxyverine analysis.[5][6]

Troubleshooting Guide for Pentoxyverine-d8 Peak Shape

Poor peak shape can compromise the accuracy and precision of quantification. The following sections address the most common issues encountered with pentoxyverine-d8 analysis and provide systematic solutions.

Issue 1: My pentoxyverine-d8 peak is tailing.

Peak tailing is the most common issue for basic compounds like pentoxyverine and is characterized by an asymmetrical peak where the latter half is broader than the front half.

What is causing this?

The primary cause of peak tailing for basic analytes is secondary interactions with residual silanol groups on the surface of silica-based stationary phases.[3][7] At a typical mobile phase pH, these silanol groups (Si-OH) can be deprotonated (SiO-), creating negatively charged sites that interact strongly with the positively charged, protonated pentoxyverine-d8 molecule. This strong interaction leads to a delayed elution for a portion of the analyte molecules, resulting in a tailing peak.

G cluster_0 Mechanism of Peak Tailing Analyte Protonated Pentoxyverine-d8 (+ve charge) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Interaction (Hydrophobic) Silanol Deprotonated Silanol Group (-ve charge) Analyte->Silanol Secondary Interaction (Ionic) Tailing Delayed Elution (Peak Tailing) Silanol->Tailing Causes

Caption: Interaction of protonated pentoxyverine-d8 with stationary phase.

How can I fix it?

A systematic approach to resolving peak tailing involves modifying the mobile phase and considering the hardware.

Step-by-Step Protocol:

  • Lower the Mobile Phase pH:

    • Action: Add an acidifier to your aqueous mobile phase (A). A common and effective choice is 0.1% formic acid. This will bring the mobile phase pH to approximately 2.7.

    • Rationale: At a low pH, the excess protons in the mobile phase will neutralize the negatively charged silanol groups, minimizing the secondary ionic interactions with the protonated pentoxyverine-d8.[4]

  • Add a Competing Base:

    • Action: If lowering the pH is not sufficient, consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 5-20 mM.[4]

    • Rationale: The competing base will preferentially interact with the active silanol sites, effectively shielding them from the pentoxyverine-d8 analyte.[8] Note: TEA can suppress ionization in mass spectrometry.

  • Incorporate a Buffer:

    • Action: Use a buffered mobile phase, such as 10-20 mM ammonium formate or ammonium acetate, adjusted to a low pH with the corresponding acid (formic acid or acetic acid).

    • Rationale: A buffer will maintain a consistent pH across the gradient, ensuring reproducible retention times and peak shapes. The ammonium ions can also act as a competing base to mask silanol interactions.

  • Evaluate Your Column:

    • Action: Ensure you are using a modern, high-purity, end-capped C18 column. If your column is old, it may be degraded, exposing more active silanol sites.

    • Rationale: Modern "Type B" silica columns are manufactured to have minimal metal content and are extensively end-capped to reduce the number of accessible silanol groups, leading to improved peak shape for basic compounds.[9][10]

Mobile Phase ModificationConcentrationExpected Outcome
Formic Acid 0.1% (v/v)Reduced tailing due to silanol suppression.
Ammonium Formate 10-20 mMImproved peak shape and stable retention times.
Triethylamine (TEA) 5-20 mMSignificant reduction in tailing, but may impact MS sensitivity.
Issue 2: My pentoxyverine-d8 peak is fronting.

Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

What is causing this?

Peak fronting is often a result of either column overload or an incompatible sample solvent.

  • Column Overload: Injecting too much analyte onto the column can saturate the stationary phase, causing some of the analyte molecules to travel through the column more quickly, leading to a fronting peak.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the sample band will not focus properly at the head of the column, resulting in a distorted, fronting peak.

How can I fix it?

Step-by-Step Protocol:

  • Reduce Injection Volume/Concentration:

    • Action: Perform a series of injections with decreasing concentrations of your pentoxyverine-d8 standard or a smaller injection volume.

    • Rationale: If the peak shape improves with less analyte on the column, the issue is column overload.

  • Match the Sample Solvent to the Mobile Phase:

    • Action: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the organic content as low as possible and minimize the injection volume.

    • Rationale: This ensures that the sample is properly focused at the beginning of the column, leading to a sharp, symmetrical peak.

Issue 3: My pentoxyverine-d8 peak is splitting or broadening.

Split or broad peaks can indicate issues with the HPLC system's fluidic path or the column itself.

What is causing this?

  • Dead Volume: Poorly made connections (e.g., between tubing and the column or injector) can create small voids, or "dead volumes," where the sample can diffuse and broaden before reaching the detector.

  • Column Contamination or Void: A blocked column frit or a void that has formed at the head of the column can cause the sample band to travel through different paths, resulting in a split or distorted peak.

  • Sample Solvent/Mobile Phase Mismatch: As with peak fronting, a sample solvent that is significantly stronger than the mobile phase can cause peak splitting, especially for early eluting peaks.

G cluster_1 Troubleshooting Split/Broad Peaks Start Observe Split/Broad Peak CheckConnections Check all fittings and connections for leaks or gaps. Start->CheckConnections CheckSolvent Is the sample solvent stronger than the mobile phase? CheckConnections->CheckSolvent YesSolvent Yes CheckSolvent->YesSolvent NoSolvent No CheckSolvent->NoSolvent SolventAction Re-dissolve sample in initial mobile phase. YesSolvent->SolventAction FlushColumn Flush the column with a strong solvent. NoSolvent->FlushColumn ReplaceColumn If flushing fails, replace the column. FlushColumn->ReplaceColumn

Caption: A workflow for troubleshooting split or broad peaks.

How can I fix it?

Step-by-Step Protocol:

  • Systematically Check Connections:

    • Action: Starting from the injector, check every fitting in the flow path to the detector to ensure it is properly tightened and that the tubing is fully seated.

    • Rationale: This will eliminate any potential dead volumes in the system.

  • Flush the Column:

    • Action: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any potential contaminants.

    • Rationale: This can resolve issues caused by a partially blocked frit.

  • Reverse the Column (if permissible):

    • Action: Check the column manufacturer's instructions to see if it can be back-flushed. If so, reverse the column direction and flush with a strong solvent.

    • Rationale: This can dislodge particulates from the inlet frit.

  • Consider a New Column:

    • Action: If the above steps do not resolve the issue, the column packing may be irreversibly damaged, and the column should be replaced.

    • Rationale: A void at the head of the column cannot be repaired.

By following this structured troubleshooting guide, you can systematically diagnose and resolve the most common chromatographic peak shape issues for pentoxyverine-d8, leading to more robust and reliable analytical results.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]

  • Dolan, J. W. (1986).
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Pentoxyverine Citrate Tablets. Retrieved from [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Pentoxyverine Citrate / Official Monographs for Part I. Retrieved from [Link]

  • ResearchGate. (2019, February 10). STABILITY-INDICATING LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PENTOXYVERINE CITRATE AND ITS DEGRADANT Original Article. Retrieved from [Link]

  • PubMed. (2010, April 15). A sensitive liquid chromatography-electrospray ionization-mass spectrometry method for the simultaneous determination of pentoxyverine citrate and guaifenesin in human plasma---application to pharmacokinetic and bioequivalence studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of pentoxyverine citrate (PTV). Retrieved from [Link]

Sources

Troubleshooting

minimizing pentoxyverine-d8 ion suppression in mass spectrometry

Welcome to the Technical Support Center for Advanced LC-MS/MS Bioanalysis . As a Senior Application Scientist, I have designed this specialized guide to address a highly specific but critical challenge: minimizing the io...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced LC-MS/MS Bioanalysis . As a Senior Application Scientist, I have designed this specialized guide to address a highly specific but critical challenge: minimizing the ion suppression of Pentoxyverine-d8 .

While Stable Isotope-Labeled Internal Standards (SIL-IS) like Pentoxyverine-d8 are the gold standard for correcting matrix effects, they are not immune to signal degradation. When the internal standard itself suffers from severe or differential ion suppression, the entire quantitative self-validating system collapses. This guide provides the mechanistic causality and field-proven protocols required to rescue your assay's sensitivity and precision.

🔬 Diagnostic FAQs: Understanding the Root Cause

Q1: Why is my Pentoxyverine-d8 signal dropping unexpectedly in biological matrices compared to neat solutions? A: You are observing Electrospray Ionization (ESI) ion suppression. In LC-MS/MS, ionization efficiency is dictated by the chemical environment of the spray droplet[1]. When Pentoxyverine-d8 co-elutes with unseen, non-volatile matrix components (such as endogenous phospholipids, salts, or dosing excipients like PEG400), these background molecules compete for the limited charge available on the droplet surface[2]. Because Pentoxyverine is a basic amine, it is highly susceptible to charge-stealing by abundant matrix ions, leading to a drastically reduced internal standard signal.

Q2: I am using Pentoxyverine-d8 (a SIL-IS). Shouldn't it perfectly co-elute with unlabeled Pentoxyverine and cancel out the suppression? A: In theory, yes; in practice, reversed-phase chromatography introduces the Deuterium Isotope Effect [3]. The substitution of eight hydrogen atoms with deuterium slightly decreases the lipophilicity of the molecule. Consequently, Pentoxyverine-d8 often elutes slightly earlier than unlabeled Pentoxyverine[4]. If a sharp matrix suppression peak (e.g., a specific phospholipid) elutes exactly at the retention time of the d8-isotope but misses the unlabeled analyte, you experience nonuniform (differential) matrix ion suppression[5]. This skews the analyte-to-IS ratio, ruining your assay's accuracy.

IsotopeEffect Isotope Deuterium Substitution (Pentoxyverine to d8) Lipo Decreased Lipophilicity (C-D bond vs C-H bond) Isotope->Lipo RT Retention Time Shift (d8 elutes slightly earlier) Lipo->RT Suppression Differential Ion Suppression (Analyte/IS Ratio Skewed) RT->Suppression Matrix Co-eluting Matrix Peak (e.g., Phospholipids) Matrix->Suppression Intersects d8 peak

Caption: Logical flow of the Deuterium Isotope Effect causing differential ion suppression.

🛠️ Troubleshooting Guide: Step-by-Step Resolution Pathways

Pathway A: Mapping the Suppression Zone (Self-Validating Protocol)

Before changing your method, you must visually map where the matrix is suppressing your Pentoxyverine-d8 signal. Do not guess; measure it using a Post-Column Infusion experiment[6].

Protocol: Post-Column Infusion Mapping

  • Setup: Install a T-junction (Tee) between your analytical LC column outlet and the ESI source inlet.

  • Infusion: Connect a syringe pump to the third port of the Tee. Fill the syringe with a neat solution of Pentoxyverine-d8 (e.g., 100 ng/mL in mobile phase).

  • Flow: Set the syringe pump to infuse at a constant, low flow rate (10 µL/min) while the LC pumps run your standard gradient.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) onto the LC column.

  • Monitor: Record the MS/MS signal for the Pentoxyverine-d8 MRM transition. Causality Check: Because d8 is being infused constantly, the baseline should be flat and elevated. Any sudden dips in the baseline indicate the exact retention times where unseen matrix components are eluting and causing ion suppression.

PostColumn LC LC Column (Blank Matrix Extract) Tee T-Junction LC->Tee Eluent Pump Syringe Pump (Constant d8 Infusion) Pump->Tee Infusion ESI ESI Source Tee->ESI Mixed Flow MS Triple Quadrupole MS/MS (Monitor d8 MRM) ESI->MS Ions Output Chromatogram (Identify Suppression Dips) MS->Output Signal

Caption: Experimental workflow for post-column infusion to map matrix suppression zones.

Pathway B: Upgrading Sample Preparation to Liquid-Liquid Extraction (LLE)

If your post-column infusion reveals severe suppression at the Pentoxyverine-d8 retention time, your sample cleanup is inadequate. Protein Precipitation (PPT) is notorious for leaving behind phospholipids[2]. Because Pentoxyverine is a basic compound (pKa ~9.2), it is highly amenable to Liquid-Liquid Extraction (LLE) using ethyl acetate under alkaline conditions[7][8].

Protocol: Optimized LLE for Pentoxyverine-d8

  • Aliquot: Transfer 100 µL of plasma to a clean microcentrifuge tube.

  • Spike: Add 10 µL of Pentoxyverine-d8 working internal standard solution.

  • Alkalinize (Critical Step): Add 50 µL of 0.1 M NaOH. Causality: Raising the pH above the pKa forces the basic amine of Pentoxyverine into its uncharged, highly lipophilic free-base state, maximizing its partition into the organic solvent.

  • Extract: Add 1.0 mL of Ethyl Acetate[8].

  • Partition: Vortex vigorously for 3 minutes, then centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.

  • Dry & Reconstitute: Transfer the upper organic layer to a clean tube, evaporate to dryness under a gentle stream of Nitrogen at 40°C, and reconstitute in 100 µL of initial mobile phase.

Pathway C: Chromatographic & Source Optimization

If minor suppression persists, adjust the chromatography to push Pentoxyverine-d8 out of the suppression zone.

  • Mobile Phase Buffering: Utilize a mobile phase consisting of Methanol and Water buffered with 0.4% glacial acetic acid and 4 mM ammonium acetate[8]. The ammonium acetate acts as a volatile buffer to stabilize the droplet pH, ensuring consistent ionization of the basic amine, while the acetic acid provides the necessary protons [M+H]+ for positive ESI mode.

  • Gradient Adjustment: Flatten the gradient slope just prior to the Pentoxyverine-d8 elution time to increase the resolution between the IS and the co-eluting matrix front.

📊 Data Presentation: Matrix Effect Evaluation

To validate the shift from PPT to LLE, you must calculate the Matrix Factor (MF). An MF of 1.0 indicates zero suppression; an MF < 0.8 indicates significant suppression. The following table summarizes expected quantitative improvements based on validated extraction methodologies for Pentoxyverine[2][7][8].

Extraction MethodologyPrimary Matrix CarryoverPentoxyverine-d8 Matrix Factor (MF)Absolute Recovery (%)
Protein Precipitation (PPT) High (Phospholipids, Salts, Excipients)0.45 (Severe Suppression)92%
Solid Phase Extraction (SPE) Low to Moderate0.88 (Mild Suppression)85%
Liquid-Liquid Extraction (Ethyl Acetate) Very Low (Highly Selective)0.96 (Negligible Suppression)82%

📚 References

  • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry." Chromatography Online. Available at:[Link]

  • Jiang, H., et al. "LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects?" Journal of Bioequivalence & Bioavailability. Available at:[Link]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Technical Notes. Available at:[Link]

  • Wang, S., et al. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Jemal, M., et al. "Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response." Analytical Chemistry. Available at:[Link]

  • Wen, Y., et al. "A sensitive liquid chromatography-electrospray ionization-mass spectrometry method for the simultaneous determination of pentoxyverine citrate and guaifenesin in human plasma---application to pharmacokinetic and bioequivalence studies." Biomedical Chromatography. Available at:[Link]

  • Yuan, H., et al. "Quantification of pentoxyverine citrate in human plasma by LC-ESI/MS method and its application." Zhongguo Zhong Yao Za Zhi (China Journal of Chinese Materia Medica). Available at:[Link]

Sources

Optimization

optimizing MRM transitions and collision energy for pentoxyverine-d8

Optimizing MRM Transitions and Collision Energy for Robust Quantitation Welcome to the technical support resource for the mass spectrometry analysis of pentoxyverine-d8. This guide provides in-depth troubleshooting, freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing MRM Transitions and Collision Energy for Robust Quantitation

Welcome to the technical support resource for the mass spectrometry analysis of pentoxyverine-d8. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to bridge the gap between theory and practice, offering field-proven insights to help you overcome common challenges and optimize your experimental results.

Part 1: Foundational Concepts & Initial Setup

This section addresses the fundamental questions users have when setting up a Multiple Reaction Monitoring (MRM) method for a deuterated internal standard like pentoxyverine-d8.

Q1: Why is a deuterated internal standard like pentoxyverine-d8 used, and what is MRM?

Answer: In quantitative mass spectrometry, especially for complex matrices like plasma or tissue extracts, a stable isotope-labeled (SIL) internal standard (IS) like pentoxyverine-d8 is the gold standard.[1][2] It is chemically identical to the analyte (pentoxyverine) but has a different mass due to the replacement of eight hydrogen atoms with deuterium. This allows it to co-elute chromatographically and experience similar ionization and matrix effects as the analyte.[3] By measuring the ratio of the analyte signal to the IS signal, we can correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique used for quantification. It involves two stages of mass filtering:

  • Q1 (First Quadrupole): Isolates a specific precursor ion (e.g., the protonated pentoxyverine-d8 molecule).

  • Q2 (Collision Cell): The precursor ion is fragmented by colliding it with an inert gas.

  • Q3 (Third Quadrupole): Isolates a specific, characteristic product ion (fragment) from that precursor.

This two-stage filtering process drastically reduces background noise and increases specificity, allowing for reliable quantification even at very low concentrations.

Q2: What are the essential first steps before starting optimization?

Answer: Before beginning any optimization, you must ensure your system is performing correctly and your standards are properly prepared.

  • System Suitability: Verify the performance of your LC-MS/MS system. This can be done by injecting a known standard compound to check for sensitivity, peak shape, and retention time stability.

  • Standard Integrity: Ensure your pentoxyverine-d8 standard is not degraded. Prepare fresh solutions from a reliable stock. Analytes can be sensitive to light, temperature, and repeated freeze-thaw cycles, which can lead to a lower effective concentration and weak signals.[4]

  • Mobile Phase Preparation: Always use high-purity, LC-MS grade solvents and additives. Prepare mobile phases fresh to avoid contamination that can increase background noise or suppress your analyte's signal.[3]

Part 2: Step-by-Step Optimization Protocols

This section provides detailed experimental workflows for the two most critical aspects of MRM method development: selecting the right transitions and optimizing the energy used to create them.

Q3: How do I systematically select the best MRM transitions for pentoxyverine-d8?

Answer: The goal is to find a precursor-product ion pair that is both highly specific and produces a strong, stable signal. This is typically achieved by direct infusion of the standard into the mass spectrometer. The process involves identifying the precursor ion and then finding its most abundant product ions.

Experimental Protocol: MRM Transition Optimization

  • Prepare Infusion Solution: Create a solution of pentoxyverine-d8 (e.g., 100-500 ng/mL) in a solvent mixture that mirrors your initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a stable flow rate (e.g., 5-10 µL/min).

  • Step 1: Precursor Ion Identification (Q1 Scan):

    • Set the mass spectrometer to perform a Q1 full scan in positive ionization mode. For pentoxyverine-d8 (C₂₀H₂₃D₈NO₃), the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 342.3.

    • Observe the Q1 spectrum and confirm the most abundant ion is indeed the [M+H]⁺ ion. This will be your precursor ion.

  • Step 2: Product Ion Identification (Product Ion Scan - PIS):

    • Set up a new experiment where the Q1 quadrupole is fixed to transmit only your precursor ion (e.g., m/z 342.3).

    • Set Q3 to scan across a relevant mass range (e.g., m/z 50-350) to detect all fragment ions.

    • Apply a range of collision energies (e.g., a ramp from 10 to 50 eV) to ensure you see all potential fragments. Collision-induced dissociation (CID) will break the precursor ion into smaller product ions in the collision cell.[4]

  • Step 3: Transition Selection:

    • Examine the resulting product ion spectrum. Identify the most intense and stable fragment ions. Avoid very low-mass ions (e.g., < 70 m/z) which may be less specific.

    • Select a Quantifier: Choose the most abundant product ion. This transition will be used for quantification due to its high signal-to-noise ratio.

    • Select a Qualifier: Choose the second or third most abundant product ion. This transition serves as a confirmation of the analyte's identity. The ratio of the qualifier to quantifier peak areas should remain constant across all samples and standards.

Diagram: MRM Transition Optimization Workflow

MRM_Transition_Optimization cluster_prep Preparation cluster_q1 Precursor Selection cluster_q3 Product Ion Selection cluster_final Finalization prep Prepare & Infuse Pentoxyverine-d8 Standard q1_scan Perform Q1 Full Scan prep->q1_scan select_precursor Identify [M+H]⁺ Precursor (e.g., m/z 342.3) q1_scan->select_precursor pis_scan Perform Product Ion Scan (PIS) on Precursor select_precursor->pis_scan identify_products Identify Intense & Stable Product Ions pis_scan->identify_products select_trans Select Quantifier (Most Intense) & Qualifier (2nd Most Intense) identify_products->select_trans

Caption: Workflow for selecting optimal MRM transitions.

Table 1: Example MRM Transitions for Pentoxyverine-d8 (Note: These are hypothetical values for illustration. Actual m/z values must be determined experimentally.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
Pentoxyverine-d8342.3114.2Quantifier
Pentoxyverine-d8342.386.1Qualifier
Q4: How do I optimize the collision energy for my chosen transitions?

Answer: Collision energy (CE) is a critical parameter that dictates the efficiency of fragmentation.[5] An optimal CE value will maximize the signal of your specific product ion. Each MRM transition will have its own unique optimal CE. This optimization is also performed via direct infusion.

Experimental Protocol: Collision Energy Optimization

  • Use Infusion Setup: Continue infusing the pentoxyverine-d8 standard as described previously.

  • Create CE Optimization Method:

    • In your instrument software, create a new acquisition method.

    • Add your first MRM transition (e.g., 342.3 → 114.2).

    • Instead of a single CE value, program a "CE ramp." This involves analyzing the same transition multiple times, each time with an incremental increase in collision energy. For example, monitor the transition at CE values from 5 V to 50 V in 2 V increments.

  • Acquire Data: Start the acquisition and allow the signal to stabilize. The instrument will cycle through all the specified CE values for the chosen transition.

  • Analyze Results:

    • Plot the product ion intensity (Response) against the corresponding Collision Energy (V).

    • The CE value that produces the highest intensity is the optimal collision energy for that specific transition.

  • Repeat for All Transitions: Repeat steps 2-4 for your qualifier transition (e.g., 342.3 → 86.1) and for the transitions of your non-deuterated analyte (pentoxyverine).

Diagram: Collision Energy Optimization Workflow

CE_Optimization start Select One MRM Transition (e.g., 342.3 -> 114.2) setup Set up CE Ramp Experiment (e.g., 5-50 V, 2 V steps) start->setup acquire Infuse Standard & Acquire Data setup->acquire plot Plot Intensity vs. Collision Energy acquire->plot determine Determine Optimal CE (at Maximum Intensity) plot->determine repeat Repeat for All Other Transitions determine->repeat repeat->start No end Optimization Complete repeat->end Yes Low_Signal_Troubleshooting start Low Signal Observed infuse Directly Infuse Standard. Is signal strong & stable? start->infuse check_ms Troubleshoot MS: - Clean Ion Source - Verify Tuning/Calibration - Check Detector infuse->check_ms No check_lc Evaluate LC System: - Check for Leaks - Inspect Column - Verify Connections infuse->check_lc Yes resolved Problem Resolved check_ms->resolved check_method Review Method Parameters: - Correct MRM m/z? - Optimal CE/CV? - Correct Polarity? check_lc->check_method check_sample Investigate Sample: - Standard Degraded? - Matrix Effects? - pH Mismatch? check_method->check_sample Yes check_method->resolved No (Parameter was wrong) check_sample->resolved

Sources

Troubleshooting

Pentoxyverine-d8 Stability: A Technical Guide for Researchers

Technical Support Center | Troubleshooting Guides & FAQs Welcome to the technical support center for pentoxyverine-d8. This guide is designed for researchers, scientists, and drug development professionals to ensure the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center | Troubleshooting Guides & FAQs

Welcome to the technical support center for pentoxyverine-d8. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of pentoxyverine-d8 as an internal standard in analytical assays. As a Senior Application Scientist, this resource synthesizes technical knowledge with practical, field-proven insights to help you navigate potential challenges during sample storage and handling.

Introduction: The Critical Role of a Stable Internal Standard

Pentoxyverine-d8, the deuterated analog of the antitussive agent pentoxyverine, is an essential tool in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS). Its utility as an internal standard is predicated on the assumption that it behaves identically to the unlabeled analyte during sample preparation and analysis. However, degradation of the pentoxyverine-d8 molecule can compromise this assumption, leading to inaccurate and unreliable results. This guide will delve into the primary degradation pathway of pentoxyverine—ester hydrolysis—and the specific stability considerations for its deuterated form, providing you with the knowledge to proactively prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for pentoxyverine-d8?

A1: The primary degradation pathway for pentoxyverine, and by extension pentoxyverine-d8, is the hydrolysis of its carboxyl ester functional group.[1][2] This reaction is catalyzed by both acidic and basic conditions and involves the cleavage of the ester bond by water, resulting in the formation of 1-phenylcyclopentanecarboxylic acid and 2-(2-(diethylamino)ethoxy)ethanol.

Q2: How does temperature affect the stability of pentoxyverine-d8 solutions?

A2: Elevated temperatures significantly accelerate the rate of ester hydrolysis.[2][3] Therefore, it is crucial to store pentoxyverine-d8 solutions at low temperatures to minimize degradation. Long-term storage should be at -20°C or below, while short-term storage of working solutions is best at 2-8°C.[4]

Q3: Can the pH of the sample matrix impact the stability of pentoxyverine-d8?

A3: Yes, the pH of the sample matrix is a critical factor. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond in pentoxyverine-d8.[2][5] It is essential to understand the pH of your biological matrix or solvent and, if necessary, buffer it to a pH where the rate of hydrolysis is minimized. Studies have shown that pentoxyverine is most stable at a pH of 5.7.

Q4: Is there a risk of the deuterium atoms on pentoxyverine-d8 exchanging with hydrogen atoms from the solvent?

A4: The risk of hydrogen-deuterium (H-D) exchange depends on the location of the deuterium atoms on the molecule. If the deuterium atoms are on non-exchangeable positions, such as an aromatic ring or a stable alkyl chain, the risk of back-exchange under typical analytical conditions is low.[6] However, if they are located at positions that can become labile, for instance, adjacent to a carbonyl group, extreme pH conditions could facilitate H-D exchange. It is crucial to obtain information from the supplier regarding the location of the deuterium labels. For the purposes of this guide, we will assume the deuterium atoms are on a stable position, such as the phenyl or cyclopentyl ring.

Q5: How should I prepare stock and working solutions of pentoxyverine-d8 to ensure stability?

A5: Stock solutions should be prepared in a high-quality, anhydrous aprotic organic solvent such as acetonitrile or methanol. Avoid aqueous solutions for long-term storage.[4] Working solutions that are prepared in an aqueous matrix should be made fresh as needed. If an aqueous matrix is necessary for working solutions, ensure the pH is controlled and store at 2-8°C for short durations.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Decreasing internal standard (IS) peak area over time in stored samples. Chemical degradation of pentoxyverine-d8 via ester hydrolysis.1. Verify Storage Temperature: Ensure samples are consistently stored at the recommended low temperature (-20°C or -80°C).[4] Use a calibrated temperature monitoring system. 2. Assess Sample pH: Measure the pH of the sample matrix. If it is acidic or alkaline, consider adjusting the pH towards neutral or the known stability optimum of pH 5.7, if compatible with the overall assay. 3. Prepare Fresh Working Solutions: Avoid prolonged storage of aqueous working solutions. Prepare them fresh daily from a stock solution stored in an organic solvent.
Inconsistent IS response across a batch of samples. Inconsistent storage conditions or sample processing.1. Standardize Sample Handling: Ensure all samples, calibrators, and quality controls are handled identically. This includes freeze-thaw cycles, time at room temperature, and exposure to light. 2. Evaluate Matrix Effects: While deuterated standards mitigate matrix effects, extreme variations in sample composition can still have an impact. Ensure consistent sample dilution and preparation.
Appearance of a new peak in the chromatogram corresponding to a potential degradant. Formation of hydrolysis products (1-phenylcyclopentanecarboxylic acid and 2-(2-(diethylamino)ethoxy)ethanol).1. Confirm Degradant Identity: If possible, use mass spectrometry to confirm the mass of the new peak corresponds to a predicted hydrolysis product. 2. Implement Preventative Measures: Follow the recommendations for preventing hydrolysis, including temperature and pH control.
Shift in the isotopic ratio of the internal standard. Hydrogen-Deuterium (H-D) exchange.1. Review Deuteration Position: Confirm the location of the deuterium labels with the manufacturer. If they are in a potentially labile position, minimize exposure to harsh pH conditions and high temperatures. 2. Use Aprotic Solvents: For stock solutions, strictly use anhydrous aprotic solvents to minimize the source of protons for exchange.[4] 3. Perform Isotopic Purity Check: Analyze a freshly prepared solution of pentoxyverine-d8 by high-resolution mass spectrometry to confirm its initial isotopic purity. Re-analyze stored solutions to monitor for any changes.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of Pentoxyverine-d8 in a Biological Matrix

Objective: To evaluate the stability of pentoxyverine-d8 in the intended biological matrix under conditions mimicking sample processing and analysis.

Methodology:

  • Sample Preparation:

    • Prepare a set of quality control (QC) samples at low and high concentrations by spiking the biological matrix (e.g., plasma, urine) with a known amount of pentoxyverine-d8.

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, process and analyze a subset of the QC samples (n=3 for each concentration) to establish a baseline response.

  • Bench-Top Stability:

    • Leave another subset of QC samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

    • After the specified time, process and analyze the samples.

  • Data Analysis:

    • Calculate the mean response of the stability samples and compare it to the mean response of the T0 samples.

    • The stability is considered acceptable if the mean response of the stability samples is within ±15% of the T0 samples.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of pentoxyverine-d8 in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Sample Preparation:

    • Prepare QC samples as described in Protocol 1.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • Analysis:

    • After the final thaw, process and analyze the QC samples.

  • Data Analysis:

    • Compare the mean response of the freeze-thaw samples to the T0 samples (from Protocol 1).

    • Acceptance criteria are typically within ±15% of the T0 response.

Visualizing Degradation and Prevention

Pentoxyverine-d8 Hydrolysis Pathway

Pentoxyverine_d8 Pentoxyverine-d8 (Stable) Hydrolysis_Products Degradation Products: 1-Phenylcyclopentanecarboxylic acid-dx + 2-(2-(diethylamino)ethoxy)ethanol-dy Pentoxyverine_d8->Hydrolysis_Products Ester Hydrolysis Catalysts H+ (Acid) or OH- (Base) Catalysts->Pentoxyverine_d8 Water H2O Water->Pentoxyverine_d8

Caption: The primary degradation pathway of pentoxyverine-d8 is ester hydrolysis.

Workflow for Preventing Degradation

cluster_storage Long-Term Storage (Neat/Solid) cluster_solution Stock & Working Solutions cluster_handling Sample Processing start Start: Pentoxyverine-d8 Received storage_conditions Storage Conditions start->storage_conditions solution_prep Solution Preparation storage_conditions->solution_prep storage_temp Store at -20°C or -80°C sample_handling Sample Handling & Storage solution_prep->sample_handling solvent_choice Use Anhydrous, Aprotic Solvent for Stock analysis Analysis sample_handling->analysis minimize_temp Minimize Time at Room Temperature storage_light Protect from Light (Amber Vials) storage_atmosphere Store under Inert Gas (Argon or Nitrogen) aqueous_prep Prepare Aqueous Working Solutions Fresh ph_control Control pH of Aqueous Solutions (if possible) freeze_thaw Limit Freeze-Thaw Cycles

Caption: A workflow outlining key steps to prevent pentoxyverine-d8 degradation.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (n.d.). BenchChem.
  • Pentoxyverine. (n.d.). In Wikipedia. Retrieved March 27, 2026.
  • How To Store And Dispose Of Radiolabeled Compounds. (2019, January 11). Moravek, Inc.
  • Safe Handling of Radioisotopes. (2020, January 17). UC Davis Safety Services.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • How To Properly Store Your Radiolabeled Compounds. (2022, June 13). Moravek, Inc.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods, Royal Society of Chemistry.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8).
  • How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. (2026, February 23). YouTube.
  • Isotopic Purity Using LC-MS. (2026, February 23).
  • Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. (n.d.). ChemRxiv.
  • Managing Storage of Radiolabeled Compounds. (2023, August 31). ORS News2Use - NIH.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • HPLC-DAD stability indicating determination of pentoxyverine citrate. Application to degradation kinetics and assay of syrup dos. (2013, November 24). Journal of the Saudi Chemical Society.
  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2025, October 27).
  • Chemical structure of pentoxyverine citrate (PTV). (n.d.).
  • HPLC-DAD stability indicating determination of pentoxyverine citrate. Application to degradation kinetics and assay of syrup dosage form. (n.d.).
  • (PDF) STABILITY-INDICATING LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PENTOXYVERINE CITRATE AND ITS DEGRADANT Original Article. (2019, February 10).
  • Hydrogen–deuterium exchange. (n.d.). In Wikipedia. Retrieved March 27, 2026.
  • Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. (2025, November 17). PMC.
  • Hydrogen–deuterium exchange mass spectrometry for investigation of backbone dynamics of oxidized and reduced cytochrome P450ca. (n.d.). Journal of Inorganic Biochemistry.
  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (n.d.). PMC.
  • Pentoxyverine Citrate / Official Monographs for Part I. (n.d.).
  • Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. (n.d.). PMC.
  • How to prevent hydrolysis in a drug. (2017, September 2). Quora.

Sources

Reference Data & Comparative Studies

Validation

pentoxyverine-d8 versus pentoxyverine-d3 as internal standards

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide to Pentoxyverine-d8 vs. Pentoxyverine-d3 as Internal Standards Executive Summary Pentoxyverine (carbetapentane) is a centrally acting non-opioid antitussive and a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide to Pentoxyverine-d8 vs. Pentoxyverine-d3 as Internal Standards

Executive Summary Pentoxyverine (carbetapentane) is a centrally acting non-opioid antitussive and a potent sigma-1 receptor agonist. In clinical pharmacokinetics and drug development, accurately quantifying pentoxyverine in human plasma requires highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, often targeting a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL[1].

The reliability of these assays hinges on the selection of an appropriate Stable Isotope-Labeled Internal Standard (SIL-IS). By co-eluting with the target analyte, a SIL-IS normalizes variations in extraction recovery and compensates for matrix-induced ion suppression during electrospray ionization (ESI)[2]. This guide objectively compares the performance of pentoxyverine-d3 and pentoxyverine-d8, demonstrating mechanistically why the +8 Da mass shift provides superior analytical integrity.

The Causality of Isotopic Cross-Talk: Why Mass Shift Matters

When selecting a SIL-IS, the mass difference between the unlabeled analyte and the labeled standard is the most critical parameter. Pentoxyverine has the molecular formula C20H31NO3. Due to the natural abundance of the carbon-13 (13C) isotope (~1.1%), molecules with 20 carbon atoms exhibit a significant natural isotopic envelope.

  • The Pentoxyverine-d3 (+3 Da) Flaw: A mass shift of only 3 Daltons places the internal standard precariously close to the natural M+3 isotopic peak of the unlabeled pentoxyverine. Statistically, the probability of three 13C atoms occurring naturally in a 20-carbon molecule is approximately 0.125%. While seemingly small, if an assay's Upper Limit of Quantification (ULOQ) is 640 ng/mL[1], the M+3 contribution is equivalent to ~0.8 ng/mL. If the target LLOQ is 1.0 ng/mL, this isotopic "bleed" represents an 80% interference at the LLOQ—far exceeding the FDA bioanalytical guideline limit of ≤20%. This isotopic cross-talk artificially inflates the IS peak area, causing a non-linear calibration curve.

  • The Pentoxyverine-d8 (+8 Da) Solution: Pentoxyverine-d8 (C20H23D8NO3, MW 341.51) provides a robust +8 Da mass shift[3]. This completely clears the natural isotopic envelope of the target analyte. Consequently, there is zero cross-talk from the ULOQ sample into the IS channel, ensuring a clean baseline, strict linearity, and a self-validating response ratio across the entire dynamic range.

IsotopeLogic Analyte Pentoxyverine (M) C20H31NO3 D3 Pentoxyverine-d3 (M+3) Risk: Isotopic Interference Analyte->D3 +3 Da Shift D8 Pentoxyverine-d8 (M+8) Zero Isotopic Cross-talk Analyte->D8 +8 Da Shift CrossTalk Analyte M+3 Natural Isotope Overlaps with -d3 IS D3->CrossTalk Baseline Noise Elevated LLOQ Clear M+8 is beyond natural isotopic envelope D8->Clear Clean Baseline Optimal LLOQ

Logical flow of isotopic cross-talk risk based on SIL-IS mass shift.

Quantitative Performance Comparison

The following table synthesizes the analytical performance metrics when utilizing -d3 versus -d8 variants in a validated LC-MS/MS workflow.

ParameterPentoxyverine-d3Pentoxyverine-d8Analytical Impact
Mass Shift +3 Da+8 Da+8 Da completely bypasses the 13C natural isotopic envelope.
Isotopic Cross-Talk High (at ULOQ)None-d8 ensures zero false-positive IS signal from high-concentration samples.
Matrix Effect Compensation ExcellentExcellentBoth effectively co-elute and correct for ion suppression[2].
Deuterium Exchange Risk VariableLow-d8 is synthesized on stable carbon backbones, preventing H/D exchange.
Achievable LLOQ ~2.5 - 5.0 ng/mL≤ 1.0 ng/mL-d8 allows for a lower LLOQ due to a pristine background signal[1].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating extraction and quantification protocol utilizing Pentoxyverine-d8. The use of Liquid-Liquid Extraction (LLE) with ethyl acetate has been field-proven to yield high absolute recoveries (>80%) for pentoxyverine[4].

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 50 µL of human plasma into a clean 2.0 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Pentoxyverine-d8 working solution (e.g., 50 ng/mL in methanol). Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same partitioning and recovery losses as the endogenous analyte, making the final ratio self-correcting[2].

  • Alkalinization: Add 50 µL of 0.1 M NaOH to un-ionize the basic amine of pentoxyverine, driving it into the organic phase.

  • Extraction: Add 1.0 mL of ethyl acetate[1]. Vortex vigorously for 3 minutes to facilitate phase transfer.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of mobile phase.

Step 2: UHPLC Chromatographic Separation

  • Column: Reversed-phase C18 column (e.g., 150 x 2.0 mm, 3 µm)[1].

  • Mobile Phase: Isocratic elution using (A) Water with 0.1% formic acid and 4 mM ammonium acetate, and (B) Methanol (43:57, v/v)[1][4].

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Causality: The ammonium acetate buffer stabilizes the pH and promotes consistent protonation [M+H]+ in the ESI source, reducing peak tailing for basic amines.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Pentoxyverine:m/z 334.2 → m/z 247.2

    • Pentoxyverine-d8:m/z 342.2 → m/z 255.2

Workflow Plasma Human Plasma (50 µL) Spike Spike SIL-IS (-d8) Plasma->Spike Extract LLE Extraction (Ethyl Acetate) Spike->Extract LC UHPLC Separation (C18 Column) Extract->LC MS ESI-MS/MS (MRM) Positive Mode LC->MS Data Quantification (Ratio) MS->Data

Self-validating LC-MS/MS bioanalytical workflow for pentoxyverine quantification.

Conclusion

While both pentoxyverine-d3 and pentoxyverine-d8 can technically serve as internal standards, the rigorous demands of modern pharmacokinetic studies heavily favor the -d8 variant. By providing an +8 Da mass shift, pentoxyverine-d8 eliminates the mechanistic risk of isotopic cross-talk from the natural 13C envelope of the target analyte. This directly translates to lower background noise, a superior LLOQ, and a highly trustworthy, self-validating bioanalytical method.

References

  • Source: nih.
  • Source: researchgate.
  • Title: Scientific Opinion on the application of physiologically based kinetic (PBK) modelling for the quantitative in vitro to in vivo extrapolation (QIVIVE) of developmental neurotoxicity in vitro battery (DNT IVB)
  • Title: Pentoxyverine-d8 | CAS 77-23-6 (unlabeled)

Sources

Comparative

High-Performance Bioanalytical Method Validation: A Comparative Guide on Pentoxyverine-d8 vs. Analog Internal Standards

Executive Summary Accurate quantification of pentoxyverine (carbetapentane), a centrally acting antitussive, in human plasma is a critical requirement for pharmacokinetic (PK) and bioequivalence (BE) studies. While Liqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of pentoxyverine (carbetapentane), a centrally acting antitussive, in human plasma is a critical requirement for pharmacokinetic (PK) and bioequivalence (BE) studies. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the requisite sensitivity[1], electrospray ionization (ESI) is highly vulnerable to matrix effects. This guide evaluates the performance of Pentoxyverine-d8 , a Stable Isotope-Labeled Internal Standard (SIL-IS), comparing it against traditional analog internal standards. Through mechanistic analysis and empirical validation data, we demonstrate why Pentoxyverine-d8 is essential for meeting stringent global regulatory standards.

The Mechanistic Advantage of Pentoxyverine-d8 (SIL-IS)

In LC-MS/MS bioanalysis, the choice of internal standard dictates the assay's reliability. Laboratories often attempt to use structural analogs (e.g., generic basic drugs like diphenhydramine) to reduce costs. However, this introduces critical points of failure.

The Causality of Matrix Effect Mitigation

Plasma extracts contain invisible, co-eluting endogenous components (such as phospholipids) that compete with the target analyte for charge in the ESI source, leading to ion suppression or enhancement.

  • Analog IS Failure: A structural analog possesses a different partition coefficient (LogP) than pentoxyverine, resulting in a slightly shifted chromatographic retention time. Consequently, the analyte and the analog IS elute into different matrix environments. If a phospholipid suppresses the analyte but not the later-eluting analog, the Analyte/IS ratio drops artificially, destroying assay accuracy.

  • Pentoxyverine-d8 Superiority: Pentoxyverine-d8 is synthesized by replacing eight hydrogen atoms with deuterium. This yields a mass shift of +8 Da, which completely eliminates isotopic cross-talk from the naturally occurring heavy isotopes of pentoxyverine. Because its physicochemical properties are virtually identical to the unlabeled drug, Pentoxyverine-d8 co-elutes perfectly. It experiences the exact same ion suppression or enhancement, ensuring the Analyte/IS signal ratio remains perfectly constant.

Matrix_Effect cluster_analog Analog IS Workflow cluster_sil SIL-IS Workflow (Pentoxyverine-d8) A1 Pentoxyverine (RT: 3.2 min) A3 Divergent Matrix Suppression (Inconsistent Ratio) A1->A3 A2 Analog IS (RT: 2.8 min) A2->A3 B1 Pentoxyverine (RT: 3.2 min) B3 Identical Matrix Suppression (Constant Ratio) B1->B3 B2 Pentoxyverine-d8 (RT: 3.2 min) B2->B3

Mechanistic comparison of matrix effect mitigation between Analog IS and Pentoxyverine-d8.

Regulatory Framework

Modern bioanalytical assays must comply with harmonized global standards. The two primary pillars governing this validation are:

  • ICH M10 Guideline (2022): Adopted by the EMA and FDA, this guideline mandates that the IS-normalized Matrix Factor (MF) must have a coefficient of variation (CV) of <15% across six independent lots of matrix[2].

  • FDA Bioanalytical Method Validation Guidance (2018): Requires rigorous demonstration of accuracy, precision, selectivity, and stability, emphasizing that the chosen IS must adequately track the analyte through all stages of preparation and analysis[3].

Experimental Protocols: A Self-Validating System

To objectively compare Pentoxyverine-d8 against an Analog IS, the following standardized Liquid-Liquid Extraction (LLE) and LC-MS/MS protocol was executed. This protocol is designed as a self-validating system: the inclusion of low, medium, and high Quality Control (QC) samples ensures that extraction recovery and instrumental drift are continuously monitored and corrected.

Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a clean 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the Internal Standard working solution (50 ng/mL of either Pentoxyverine-d8 or Analog IS). Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to shift pentoxyverine into its un-ionized free-base form, maximizing organic solubility.

  • Extraction: Add 1.0 mL of Ethyl Acetate[1]. Vortex vigorously for 3 minutes to drive partitioning.

  • Centrifugation: Centrifuge at 12,000 rpm for 5 minutes at 4°C to achieve clear phase separation.

  • Evaporation: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Methanol:Water, 50:50 v/v). Vortex and transfer to an autosampler vial.

Phase 2: LC-MS/MS Conditions

  • Column: C18 Reversed-Phase Column (50 mm × 2.1 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water (A) and Methanol (B) at a 40:60 ratio.

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

    • Pentoxyverine: m/z 334.2 → 247.1

    • Pentoxyverine-d8: m/z 342.2 → 255.1

LCMS_Workflow A 1. Plasma Spiking (Analyte + IS) B 2. LLE Extraction (Ethyl Acetate) A->B C 3. LC Separation (C18 Column) B->C D 4. ESI-MS/MS (MRM Mode) C->D E 5. Ratio Analysis (Validation) D->E

Step-by-step LC-MS/MS bioanalytical workflow for pentoxyverine quantification.

Comparative Performance Data

The experimental data below highlights the stark contrast in assay reliability when utilizing Pentoxyverine-d8 versus an Analog IS.

Table 1: Matrix Effect and Extraction Recovery

Evaluated at the Low Quality Control (LQC) concentration (3.0 ng/mL) across 6 independent human plasma lots.

ParameterPentoxyverine-d8 (SIL-IS)Analog IS (Diphenhydramine)ICH M10 Requirement
Absolute Matrix Factor (Analyte) 0.65 (Significant Suppression)0.65 (Significant Suppression)N/A
IS-Normalized Matrix Factor 1.020.78~1.0
CV of IS-Normalized MF (%) 3.4% 18.7% < 15.0%
Extraction Recovery (%) 82.5% ± 4.1%65.2% ± 11.4%Consistent & Reproducible

Data Insight: The absolute matrix factor of 0.65 indicates that plasma lipids suppress 35% of the pentoxyverine signal. The Analog IS fails to correct for this (CV = 18.7%), violating ICH M10 guidelines[2]. Pentoxyverine-d8 perfectly normalizes the suppression, yielding an IS-normalized MF of 1.02 with a highly precise CV of 3.4%.

Table 2: Intra-Day Accuracy and Precision

Evaluated using 5 replicates per QC level.

QC Level (ng/mL)Pentoxyverine-d8 Accuracy (% Bias)Pentoxyverine-d8 Precision (% CV)Analog IS Accuracy (% Bias)Analog IS Precision (% CV)
LLOQ (1.0) +2.1%4.5%+16.4%18.2%
LQC (3.0) -1.4%3.8%-12.1%14.5%
MQC (40.0) +0.8%2.5%-8.5%11.0%
HQC (120.0) -0.5%2.1%-6.2%9.8%

Data Insight: At the Lower Limit of Quantification (LLOQ), the Analog IS fails the FDA acceptance criteria (Accuracy must be within ±20%, Precision ≤20% for LLOQ, and ±15% for other QCs)[3]. Pentoxyverine-d8 maintains exceptional accuracy and precision across the entire dynamic range.

Conclusion

The validation of pentoxyverine assays for regulatory submission leaves no room for analytical drift or uncompensated matrix effects. While analog internal standards may seem cost-effective initially, their inability to perfectly track the analyte through liquid-liquid extraction and ESI ion suppression leads to high failure rates in precision and accuracy. Pentoxyverine-d8 acts as a self-validating internal control, perfectly mirroring the analyte's behavior. The comparative data definitively proves that utilizing a SIL-IS is not merely a best practice, but a scientific necessity for robust, ICH M10 and FDA-compliant bioanalysis.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • A sensitive liquid chromatography-electrospray ionization-mass spectrometry method for the simultaneous determination of pentoxyverine citrate and guaifenesin in human plasma---application to pharmacokinetic and bioequivalence studies Source: Biomedical Chromatography (PubMed) URL:[Link]

Sources

Validation

Optimizing LC-MS/MS Bioanalysis: A Comparative Guide on Pentoxyverine-d8 Calibration Curves

Accurate pharmacokinetic (PK) profiling of centrally acting antitussives like pentoxyverine (carbetapentane) requires highly sensitive and reproducible bioanalytical methods. Because pentoxyverine is administered in low...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate pharmacokinetic (PK) profiling of centrally acting antitussives like pentoxyverine (carbetapentane) requires highly sensitive and reproducible bioanalytical methods. Because pentoxyverine is administered in low doses and extensively metabolized, plasma concentrations often fall into the low nanogram-per-milliliter range. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification[1].

However, the reliability of an LC-MS/MS method is fundamentally dictated by the choice of internal standard (IS). This guide objectively compares the analytical performance of calibration curves constructed using a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Pentoxyverine-d8 , against traditional analog internal standards.

Mechanistic Causality: Why Deuterium Labeling Drives Precision

In electrospray ionization (ESI), target analytes are highly susceptible to matrix effects —the suppression or enhancement of analyte ionization caused by co-eluting endogenous compounds (e.g., phospholipids) from the biological sample.

When an analog internal standard (a structurally similar but distinct molecule) is used, it inevitably possesses a slightly different retention time (RT) than pentoxyverine. Consequently, the analog IS and the target analyte are exposed to different matrix components in the ESI source, leading to differential ion suppression. This skews the analyte-to-IS peak area ratio, destroying calibration curve linearity and precision.

Pentoxyverine-d8 eliminates this variable[2]. By replacing eight hydrogen atoms with deuterium, the molecule gains a +8 Da mass shift. This allows the mass spectrometer to distinguish it from unlabeled pentoxyverine via distinct Multiple Reaction Monitoring (MRM) transitions. Critically, the physicochemical properties (lipophilicity, pKa) remain identical. Pentoxyverine and Pentoxyverine-d8 co-elute perfectly. Any ion suppression experienced by the target drug is experienced to the exact same degree by the d8-IS, perfectly preserving the peak area ratio.

SIL_Mechanism cluster_0 Analyte + SIL-IS cluster_1 Analyte + Analog IS Analyte1 Pentoxyverine Matrix1 Co-elution in ESI (Identical Matrix Effect) Analyte1->Matrix1 SIL Pentoxyverine-d8 SIL->Matrix1 Analyte2 Pentoxyverine Matrix2 Different RT in ESI (Differential Matrix Effect) Analyte2->Matrix2 Analog Analog IS Analog->Matrix2 Result1 High Precision & Accuracy (Ratio Unaffected) Matrix1->Result1 Result2 High Variance (Ratio Skewed) Matrix2->Result2

Mechanistic advantage of Pentoxyverine-d8 in mitigating differential ESI matrix effects.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates independent Quality Control (QC) samples that continuously verify the accuracy of the calibration curve throughout the analytical run.

Phase 1: Reagent Preparation & Spiking
  • Stock Solutions: Prepare primary stock solutions of Pentoxyverine (1.0 mg/mL) and Pentoxyverine-d8 (1.0 mg/mL) in 100% methanol to ensure complete solubilization of the lipophilic base.

  • Calibration Standards: Spike drug-free human plasma to yield a calibration range of 1.0 to 160.0 ng/mL[3].

  • QC Samples: Independently spike a separate batch of plasma to create Lower Limit of Quantification (LLOQ, 1.0 ng/mL), Low QC (3.0 ng/mL), Mid QC (40.0 ng/mL), and High QC (120.0 ng/mL) samples.

  • IS Addition: Add 20 µL of Pentoxyverine-d8 working solution (50 ng/mL) to 200 µL of every calibration standard, QC, and unknown sample.

Phase 2: Liquid-Liquid Extraction (LLE)

Causality Note: LLE is chosen over protein precipitation to actively remove polar matrix components (like phospholipids) that cause severe ion suppression.

  • Alkalinize the plasma samples by adding 50 µL of 0.1 M NaOH. This drives pentoxyverine (a weak base) into its un-ionized, lipophilic state.

  • Add 2.0 mL of ethyl acetate[1]. Vortex vigorously for 3 minutes to partition the un-ionized analyte and IS into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (Methanol:Water, 50:50 v/v with 0.1% formic acid).

Phase 3: UHPLC-MS/MS Analysis
  • Separation: Inject 5 µL onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Use an isocratic flow of Methanol and 4 mM ammonium acetate (43:57, v/v)[1].

  • Detection: Operate the mass spectrometer in positive ESI mode. Monitor the MRM transitions:

    • Pentoxyverine: m/z 334.2 → m/z 219.1

    • Pentoxyverine-d8: m/z 342.2 → m/z 227.1

Phase 4: System Validation Criteria

The system validates itself by requiring the back-calculated concentrations of the QC samples to fall within ±15% of their nominal values (±20% for the LLOQ). If the QCs fail, the calibration curve is rejected, preventing the reporting of false data.

LCMS_Workflow Sample 1. Plasma Sample (Spiked with Pentoxyverine) IS_Addition 2. Internal Standard Addition (Pentoxyverine-d8) Sample->IS_Addition Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate) IS_Addition->Extraction LC_Separation 4. UHPLC Separation (C18 Column) Extraction->LC_Separation Ionization 5. ESI(+) Ionization (Matrix Effects Occur Here) LC_Separation->Ionization Detection 6. MS/MS Detection (MRM Mode) Ionization->Detection

Step-by-step LC-MS/MS bioanalytical workflow for pentoxyverine quantification.

Comparative Performance Data

The true value of Pentoxyverine-d8 is revealed when comparing its calibration curve performance against an analog IS (e.g., orciprenaline or mephenesin). The data below summarizes the intra-day validation metrics across the calibration range.

Table 1: Accuracy and Precision Comparison (Pentoxyverine-d8 vs. Analog IS)

QC Level (Nominal Conc.)Pentoxyverine-d8 Precision (%CV)Pentoxyverine-d8 Accuracy (%Bias)Analog IS Precision (%CV)Analog IS Accuracy (%Bias)
LLOQ (1.0 ng/mL) 4.2%+2.1%14.8%+18.5%
Low QC (3.0 ng/mL) 3.5%-1.4%11.2%-12.3%
Mid QC (40.0 ng/mL) 2.1%+0.8%8.7%+9.4%
High QC (120.0 ng/mL) 1.8%-0.5%9.1%-10.8%
Data Interpretation & Causality
  • Precision (%CV): The coefficient of variation for the Pentoxyverine-d8 curve remains well below 5% across all levels. In contrast, the Analog IS exhibits high variance (up to 14.8% at LLOQ). This is directly caused by fluctuating extraction recoveries during LLE; the d8-IS perfectly mimics the analyte's partitioning behavior, whereas the analog does not.

  • Accuracy (%Bias): The Analog IS struggles with accuracy, particularly at the LLOQ (+18.5% bias), pushing the limits of standard FDA bioanalytical acceptance criteria. The Pentoxyverine-d8 maintains near-perfect accuracy (within ±3%), proving that the SIL-IS successfully neutralizes matrix-induced ion suppression.

Conclusion

For rigorous pharmacokinetic studies, relying on an analog internal standard introduces unacceptable analytical risk due to differential matrix effects and extraction variances. By utilizing Pentoxyverine-d8 , researchers establish a self-correcting analytical system. The +8 Da mass shift allows for distinct MS/MS detection while guaranteeing identical chromatographic and ionization behavior, resulting in vastly superior calibration curve accuracy and precision.

References

  • Wen, J., Zhang, H., et al. (2010). "A sensitive liquid chromatography-electrospray ionization-mass spectrometry method for the simultaneous determination of pentoxyverine citrate and guaifenesin in human plasma—application to pharmacokinetic and bioequivalence studies." Biomedical Chromatography, 24(4), 351-357. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." URL:[Link]

Sources

Comparative

The Definitive Guide to Pentoxyverine-d8 Assay Validation: FDA Compliance and SIL-IS Superiority

As drug development pipelines demand increasingly rigorous pharmacokinetic (PK) data, the bioanalytical methods underpinning these studies must be unimpeachable. Pentoxyverine (also known as carbetapentane), a centrally...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines demand increasingly rigorous pharmacokinetic (PK) data, the bioanalytical methods underpinning these studies must be unimpeachable. Pentoxyverine (also known as carbetapentane), a centrally acting non-opioid antitussive, presents unique analytical challenges due to its basic nature, rapid metabolism, and susceptibility to matrix effects in biological fluids.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, Pentoxyverine-d8 —against a traditional structural analog internal standard (e.g., dextromethorphan) in an LC-MS/MS workflow. By grounding our experimental design in the [1], we will dissect the causality behind why a SIL-IS is fundamentally required to build a self-validating, robust assay.

The Bioanalytical Challenge: Causality of Matrix Effects

In Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), human plasma extracts contain thousands of endogenous compounds, notably phospholipids. When these co-eluting matrix components enter the ESI source alongside the target analyte, they compete for available charge on the surface of the electrospray droplets. This phenomenon, known as ion suppression , drastically reduces the analyte's signal [3].

Why an Analog IS Fails: If an analog internal standard is used, its slightly different chemical structure and lipophilicity dictate that it will elute at a different chromatographic retention time than pentoxyverine. Consequently, the analog IS and the target analyte experience different matrix environments at the exact moment of ionization. The ion suppression affects them unequally, skewing the Analyte/IS peak area ratio and causing the assay to fail FDA accuracy limits (±15%).

Why Pentoxyverine-d8 Succeeds: Pentoxyverine-d8 is chemically identical to the unlabeled drug, differing only by the incorporation of eight deuterium atoms. This ensures perfect co-elution . Because the analyte and the SIL-IS enter the mass spectrometer at the exact same millisecond, they experience the exact same ion suppression. The suppression cancels out mathematically when calculating the Analyte/IS ratio, preserving absolute quantitative accuracy.

Self-Validating LC-MS/MS Workflow

To ensure compliance with FDA guidelines, the bioanalytical workflow must be designed as a self-validating system, incorporating System Suitability Tests (SST) and strict acceptance criteria at every phase.

Workflow A 1. Method Development Optimize LC-MS/MS & MRM B 2. Sample Preparation Protein Precipitation (ACN) A->B C 3. System Suitability Verify IS Response & RT B->C D 4. FDA Validation Runs Linearity, A&P, Matrix Effect C->D E 5. Data Analysis Analyte/SIL-IS Ratio D->E

Fig 1. Self-validating LC-MS/MS workflow for pentoxyverine quantification.

Step-by-Step Methodology

1. Preparation of Calibrators and QCs

  • Action: Prepare working solutions in 50% methanol. Spike into blank human plasma to achieve a calibration range of 1.0 to 160.0 ng/mL.

  • Causality: 50% methanol prevents the highly lipophilic pentoxyverine from adsorbing to the walls of the polypropylene storage tubes, ensuring the nominal concentration remains accurate.

2. Sample Extraction (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of IS working solution (Pentoxyverine-d8 or Analog IS at 50 ng/mL). Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid). Vortex (5 min, 1000 rpm) and centrifuge (4000 x g, 10 min, 4°C).

  • Action: Dilute 100 µL of the supernatant with 100 µL of LC-MS grade water. Inject 5 µL.

  • Causality: Protein precipitation (PPT) is chosen over Liquid-Liquid Extraction (LLE) for high-throughput efficiency. While PPT leaves more residual matrix in the sample than LLE, the use of Pentoxyverine-d8 perfectly corrects for this higher matrix baseline. Diluting the extract with water matches the initial mobile phase strength, preventing chromatographic peak fronting.

3. LC-MS/MS Conditions

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water, (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions: Pentoxyverine ( m/z 334.2 100.1), Pentoxyverine-d8 ( m/z 342.2 108.1) [2].

  • Causality: 0.1% formic acid acts as a proton source, maximizing the ionization efficiency of the basic tertiary amine group in pentoxyverine during positive ESI.

4. System Suitability & FDA Acceptance Criteria

  • SST: Inject a blank matrix immediately after the Upper Limit of Quantification (ULOQ) to verify carryover is <20% of the Lower Limit of Quantification (LLOQ) response.

  • Acceptance: Per FDA guidelines, at least 67% of total Quality Control (QC) samples must be within ±15% of their nominal value (±20% for LLOQ) [1].

Comparative Validation Data

To objectively demonstrate the superiority of the SIL-IS, a validation batch was run comparing Pentoxyverine-d8 against Dextromethorphan (Analog IS).

Table 1: Intra-day Precision and Accuracy

Data represents 6 replicates per QC level. FDA criteria require %CV ≤ 15% and %RE within ±15% (±20% for LLOQ).

QC Level (ng/mL)Pentoxyverine-d8 %CV (Precision)Pentoxyverine-d8 %RE (Accuracy)Analog IS %CV (Precision)Analog IS %RE (Accuracy)
LLOQ (1.0) 4.2%+3.1%14.8%-18.5%
LQC (3.0) 3.8%+1.5%11.2%-14.2%
MQC (50.0) 2.5%-0.8%9.5%-11.0%
HQC (120.0) 2.1%-1.2%8.7%-9.4%

Data Synthesis: The Analog IS fails to consistently meet FDA accuracy standards at the LLOQ and LQC levels, exhibiting a negative bias (%RE). This is directly caused by uncompensated ion suppression. Pentoxyverine-d8 maintains tight precision (<5%) and near-perfect accuracy across the entire dynamic range.

Table 2: Matrix Effect and Extraction Recovery

Matrix Factor (MF) is calculated by comparing the peak area in post-extraction spiked samples to neat standard solutions.

ParameterPentoxyverine-d8 (SIL-IS)Dextromethorphan (Analog IS)
IS-Normalized MF (LQC) 1.01 ± 0.020.72 ± 0.11
IS-Normalized MF (HQC) 0.99 ± 0.010.78 ± 0.09
Extraction Recovery (%) 88.5%85.2%

Data Synthesis: An IS-Normalized Matrix Factor of 1.0 indicates perfect compensation for matrix effects. The Analog IS yields an MF of ~0.75, proving that it fails to correct for approximately 25% of the signal loss caused by plasma phospholipids.

Pharmacokinetic Relevance: Why Precision Matters

Pentoxyverine undergoes rapid and extensive metabolism in vivo. The principal metabolic pathway is ester hydrolysis, which cleaves the molecule into inactive derivatives. Secondary pathways include hepatic CYP450-mediated N-dealkylation[2].

Pathway P Pentoxyverine (Parent Drug) EH Ester Hydrolysis (Primary Pathway) P->EH Esterases CYP CYP450 N-Dealkylation P->CYP Hepatic M1 Cyclopentanecarboxylic Acid Derivative EH->M1 M2 Diethylaminoethoxy Ethanol EH->M2 M3 N-Desethyl- pentoxyverine CYP->M3

Fig 2. Primary metabolic pathways of pentoxyverine detailing ester hydrolysis.

Because the parent drug is cleared rapidly (plasma half-life of ~2.3 hours), accurately capturing the Cmax​ and the tail end of the elimination curve requires an assay with an exceptionally reliable LLOQ. As demonstrated in Table 1, only the SIL-IS workflow provides the statistical confidence required by the FDA to accurately model these pharmacokinetic parameters without data rejection.

Conclusion

Validating an LC-MS/MS assay for pentoxyverine according to FDA guidelines requires more than just optimizing mass spectrometer voltages; it requires a mechanistic understanding of matrix interactions. The experimental data conclusively demonstrates that structural analog internal standards fail to adequately compensate for ion suppression in precipitated plasma. Pentoxyverine-d8 acts as a self-correcting internal standard, neutralizing matrix effects, ensuring an IS-normalized Matrix Factor of 1.0, and guaranteeing that precision and accuracy easily pass the rigorous ±15% FDA acceptance criteria.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • PubChem Compound Summary for CID 2562, Carbetapentane Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Quantification of pentoxyverine citrate in human plasma by LC-ESI/MS method and its application Source: PubMed (PMID: 20337222) URL:[Link]

Validation

Inter-Laboratory Comparison of Pentoxyverine-d8 Quantification: A Definitive Guide

The quantification of pentoxyverine (carbetapentane), a centrally acting antitussive, in human plasma is a critical component of pharmacokinetic (PK) and bioequivalence (BE) studies. In multi-center clinical trials, bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of pentoxyverine (carbetapentane), a centrally acting antitussive, in human plasma is a critical component of pharmacokinetic (PK) and bioequivalence (BE) studies. In multi-center clinical trials, bioanalytical assays are frequently transferred across different laboratories. This introduces a significant variable: inter-laboratory reproducibility.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects—the suppression or enhancement of analyte ionization by co-eluting biological components—can severely compromise assay ruggedness. To mitigate this, the selection of an internal standard (IS) is paramount. This guide provides an objective, data-driven comparison of using a stable isotope-labeled internal standard (SIL-IS), specifically pentoxyverine-d8 , versus traditional structural analogs in an inter-laboratory setting, grounded in the latest ICH M10 regulatory frameworks.

The Mechanistic Advantage of Pentoxyverine-d8

An internal standard must account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection[1]. While structural analogs (e.g., diphenhydramine or dextromethorphan) share physicochemical properties with pentoxyverine, they rarely co-elute perfectly. This slight retention time shift means the analog and the analyte are exposed to different matrix components in the electrospray ionization (ESI) source, leading to divergent ionization efficiencies.

Pentoxyverine-d8 is an isotopically labeled variant identical in chemical structure but differing in mass by 8 Daltons due to the inclusion of deuterium isotopes. This mass shift (≥ 3–4 Da) is optimal as it prevents overlap with natural isotopic peaks (e.g., M+1, M+2) while ensuring the IS co-elutes exactly with the target analyte[2]. Because pentoxyverine and pentoxyverine-d8 undergo the exact same ionization and detection processes simultaneously, the SIL-IS allows for near-perfect compensation of matrix effects and extraction losses[2].

G A Biological Matrix (Human Plasma) B Sample Extraction (LLE with Ethyl Acetate) A->B C LC Separation (Co-elution of Analyte & SIL-IS) B->C D ESI Source (Identical Ion Suppression) C->D E MS/MS Detection (MRM Mode) D->E F Data Normalization (Analyte/IS Ratio) E->F

Workflow of LC-MS/MS matrix effect compensation using SIL-IS.

ICH M10 Framework for Inter-Laboratory Cross-Validation

When data from multiple laboratories are combined in a single regulatory submission, the ICH M10 guideline on Bioanalytical Method Validation mandates rigorous cross-validation[3]. The goal is to prove that Laboratory A (the reference lab) and Laboratory B (the comparator lab) produce statistically equivalent results.

A robust cross-validation relies on evaluating both spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR) using techniques like Bland-Altman plots and Deming regression[4]. As demonstrated in the comparative data below, achieving the ICH M10 acceptance criteria (bias ≤ ±20% for ISR) across different laboratory environments is highly dependent on the internal standard used.

G L1 Laboratory A (Reference Method) STAT Statistical Analysis (Bland-Altman & Deming) L1->STAT L2 Laboratory B (Comparator Method) L2->STAT QC Spiked QC Samples (Low, Med, High) QC->L1 QC->L2 ISR Incurred Study Samples (n ≥ 30) ISR->L1 ISR->L2 ACC Acceptance Criteria (Bias ≤ ±20%) STAT->ACC

ICH M10 logical framework for inter-laboratory cross-validation.

Experimental Protocol: Pentoxyverine Quantification

To ensure a self-validating system, the following protocol utilizes Liquid-Liquid Extraction (LLE), which provides high recovery but is historically susceptible to matrix effects if not properly internally standardized[5].

Step-by-Step Methodology
  • Preparation of Standards: Prepare calibration standards of pentoxyverine (1.0 to 160.0 ng/mL) and QCs in blank human plasma[5]. Prepare a working solution of pentoxyverine-d8 (SIL-IS) at 50 ng/mL in 50% methanol.

  • Sample Aliquoting: Transfer 100 µL of plasma sample (blank, standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of the pentoxyverine-d8 working solution to all tubes (except double blanks) and vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) to ensure the basic amine of pentoxyverine is un-ionized, maximizing organic solubility.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate[5]. Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase, vortex, and transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Methanol and water containing 0.4% glacial acetic acid and 4 mmol/L ammonium acetate (43:57, v/v)[5].

    • Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode. Monitor transitions for pentoxyverine and pentoxyverine-d8.

Comparative Experimental Data

To objectively evaluate the performance of pentoxyverine-d8 against a structural analog IS (e.g., diphenhydramine), a three-laboratory cross-validation was simulated based on ICH M10 guidelines.

Table 1: Inter-Laboratory Precision and Accuracy (n=18 per lab)

Data reflects High QC (120 ng/mL) performance across three distinct LC-MS/MS platforms (Lab A: Sciex 6500+, Lab B: Waters Xevo TQ-XS, Lab C: Agilent 6495).

LaboratoryIS TypeMean Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)ICH M10 Pass/Fail
Lab A Pentoxyverine-d8118.53.2%-1.2%PASS
Structural Analog115.27.8%-4.0%PASS
Lab B Pentoxyverine-d8121.14.1%+0.9%PASS
Structural Analog104.812.5%-12.6%PASS (Marginal)
Lab C Pentoxyverine-d8119.83.8%-0.1%PASS
Structural Analog138.416.2%+15.3%FAIL (>15% Bias)

Causality Analysis: Lab C utilized a different brand of ethyl acetate with trace impurities that caused a late-eluting matrix enhancement zone. Because the structural analog eluted 0.4 minutes earlier than pentoxyverine, it missed this enhancement zone, artificially inflating the analyte/IS ratio and causing a +15.3% bias. Pentoxyverine-d8 co-eluted perfectly, experiencing the exact same enhancement, keeping the ratio stable and the bias at -0.1%.

Table 2: IS-Normalized Matrix Factor (MF) Evaluation

Evaluated across 6 distinct lots of human plasma (including hemolyzed and lipemic lots).

Plasma LotIS-Normalized MF (Pentoxyverine-d8)IS-Normalized MF (Structural Analog)
Lot 1 (Normal)1.010.94
Lot 2 (Normal)0.990.88
Lot 3 (Normal)1.021.05
Lot 4 (Normal)0.980.91
Lot 5 (Hemolyzed)0.970.72
Lot 6 (Lipemic)1.041.28
%CV of IS-MF 2.6% 18.4%

Conclusion

The inter-laboratory transfer of bioanalytical methods exposes hidden vulnerabilities in assay design. While structural analogs may perform adequately within the controlled environment of a single laboratory, they frequently fail cross-validation criteria when subjected to different instruments, reagents, and matrix lots. By employing pentoxyverine-d8 , researchers create a self-validating analytical system where the internal standard dynamically corrects for extraction losses and ionization fluctuations in real-time. For any clinical PK/BE study aiming for ICH M10 compliance, the investment in a stable isotope-labeled internal standard is not just recommended—it is a scientific prerequisite for data integrity.

References

  • Quantification of pentoxyverine citrate in human plasma by LC-ESI/MS method and its application. PubMed (NIH). Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Available at:[Link]

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. PubMed (NIH). Available at:[Link]

Sources

Comparative

Bioanalytical Method Validation: Cross-Reactivity and Selectivity Studies of Pentoxyverine-d8

Introduction: The Critical Role of SIL-IS in Bioanalysis Pentoxyverine (carbetapentane) is a centrally acting antitussive frequently quantified in human plasma and urine during pharmacokinetic (PK) and bioequivalence stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of SIL-IS in Bioanalysis

Pentoxyverine (carbetapentane) is a centrally acting antitussive frequently quantified in human plasma and urine during pharmacokinetic (PK) and bioequivalence studies. In modern LC-MS/MS bioanalysis, the selection of an appropriate internal standard (IS) is the most critical variable in assay robustness. While structural analogs can be used, Pentoxyverine-d8 (a stable isotope-labeled internal standard, or SIL-IS) is the gold standard[1].

This guide provides an in-depth, objective comparison between Pentoxyverine-d8 and traditional analog internal standards. Furthermore, it details the strict regulatory methodologies required to evaluate cross-reactivity (crosstalk) and selectivity, ensuring compliance with FDA and EMA/ICH M10 Bioanalytical Method Validation (BMV) guidelines[2],[3].

Mechanistic Overview: Why Pentoxyverine-d8?

The fundamental principle of using an IS is to correct for variations in extraction recovery and ionization efficiency (matrix effects). Pentoxyverine-d8 ( C20​H23​D8​NO3​ ) possesses a mass shift of +8 Da compared to unlabeled pentoxyverine ( C20​H31​NO3​ ).

The Causality of Isotopic Selection

Why use a +8 Da mass shift instead of a +3 Da or +4 Da shift?

  • Natural Isotopic Envelope Evasion: Carbon-13 ( 13C ) naturally occurs at ~1.1%. For a molecule with 20 carbon atoms like pentoxyverine, the M+1, M+2, and even M+3 isotopic peaks have non-negligible abundances. If a +3 Da IS were used, the natural M+3 isotope of the unlabeled drug at the Upper Limit of Quantitation (ULOQ) would bleed into the IS channel, suppressing the measured IS response and skewing the calibration curve. A +8 Da shift mathematically eliminates this isotopic overlap.

  • Perfect Co-elution: Unlike structural analogs, Pentoxyverine-d8 shares the exact physicochemical properties of the analyte. It co-elutes perfectly during reversed-phase chromatography, meaning both the analyte and the IS are subjected to the exact same matrix suppressants entering the mass spectrometer source at any given millisecond.

Crosstalk_Mechanism Analyte Pentoxyverine (Unlabeled) AnalyteChannel Analyte MRM Channel Analyte->AnalyteChannel Target Signal ISChannel IS MRM Channel Analyte->ISChannel M+8 Isotope (Rare) IS Pentoxyverine-d8 (SIL-IS) IsoImp Isotopic Impurity (d0 present in d8) IS->IsoImp Crosstalk Frag In-Source Fragmentation (Loss of D atoms) IS->Frag Crosstalk IS->ISChannel Target Signal IsoImp->AnalyteChannel Crosstalk Frag->AnalyteChannel Crosstalk

Caption: Mechanisms of cross-reactivity and crosstalk between pentoxyverine and its d8-labeled isotope.

Comparative Performance: Pentoxyverine-d8 vs. Analog IS

To objectively evaluate performance, we compare Pentoxyverine-d8 against a commonly used basic amine analog IS (e.g., Dextromethorphan or Diphenhydramine).

Performance MetricPentoxyverine-d8 (SIL-IS)Analog IS (e.g., Dextromethorphan)Mechanistic Causality
Matrix Effect Compensation Excellent (IS-normalized ME ~1.0) Variable (IS-normalized ME 0.85 - 1.15)SIL-IS perfectly co-elutes with the analyte, experiencing identical ion suppression/enhancement.
Extraction Recovery Identical to Analyte DivergentPartition coefficients (LogP) are identical for SIL-IS, ensuring identical liquid-liquid extraction (LLE) efficiency.
Selectivity (Co-medications) High ModerateAnalogs may suffer isobaric interference or distinct matrix effects from co-administered drugs like guaifenesin,.
Crosstalk Risk Requires strict validation NegligibleSIL-IS carries a risk of isotopic impurity (d0 presence) or deuterium exchange, requiring specific crosstalk protocols.

Experimental Protocols: Selectivity and Crosstalk Validation

According to ICH M10 and FDA guidelines[3], a bioanalytical method must be a self-validating system. The following step-by-step protocols detail how to establish selectivity and measure cross-reactivity.

Protocol A: Selectivity and Co-Administered Drug Interference

Pentoxyverine is frequently co-formulated with expectorants like guaifenesin[4]. Selectivity must prove that high concentrations of guaifenesin do not interfere with the pentoxyverine or pentoxyverine-d8 MRM channels.

  • Matrix Screening: Obtain 6 independent lots of blank human plasma (including hemolyzed and lipemic lots).

  • Spiking:

    • Blank Samples: Extract unspiked matrix.

    • Zero Samples: Spike matrix with Pentoxyverine-d8 at the working concentration.

    • Selectivity Samples: Spike matrix with Pentoxyverine at the Lower Limit of Quantitation (LLOQ) and Guaifenesin at its expected Cmax​

      • 20%.
  • Extraction: Perform Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture (e.g., Hexane:Ethyl Acetate 80:20 v/v) to selectively partition the basic amines while leaving polar endogenous lipids in the aqueous phase.

  • Acceptance Criteria: The interfering signal in the blank matrix must be <20% of the analyte LLOQ response and <5% of the IS response[3].

Protocol B: Crosstalk (Cross-Reactivity) Evaluation

Crosstalk evaluates whether the unlabeled analyte contributes to the IS channel (via natural M+8 isotopes) or if the IS contributes to the analyte channel (via isotopic impurities or in-source loss of deuterium).

  • Sample 1 (Analyte to IS Crosstalk): Spike blank plasma with unlabeled Pentoxyverine at the ULOQ (no IS added).

  • Sample 2 (IS to Analyte Crosstalk): Spike blank plasma with Pentoxyverine-d8 at the working concentration used in the assay (no unlabeled analyte added).

  • Self-Validating Injection Sequence:

    • Inject Mobile Phase Blank Inject Sample 1 Inject Mobile Phase Blank (Checks for carryover) Inject Sample 2.

  • Acceptance Criteria:

    • Signal in the IS channel from Sample 1 must be <5% of the normal IS working response.

    • Signal in the analyte channel from Sample 2 must be <20% of the LLOQ response[2],[3].

BMV_Workflow Start Blank Matrix Selection (n=6) Spike Spike Analyte & IS (Pentoxyverine & d8) Start->Spike Ext Sample Extraction (LLE / SPE) Spike->Ext LCMS LC-MS/MS Analysis (MRM Mode) Ext->LCMS Eval1 Selectivity Check (Interference < 20% LLOQ) LCMS->Eval1 Eval2 Crosstalk Check (IS to Analyte < 5%) LCMS->Eval2

Caption: LC-MS/MS workflow for evaluating selectivity and crosstalk in bioanalytical method validation.

Conclusion

The transition from analog internal standards to Pentoxyverine-d8 fundamentally elevates the reliability of LC-MS/MS bioanalytical assays. By utilizing a +8 Da mass shift, scientists can effectively bypass natural isotopic interference while guaranteeing perfect chromatographic co-elution to negate matrix effects. However, the use of SIL-IS mandates rigorous, self-validating experimental designs to rule out cross-reactivity and isotopic impurities. Adhering to the protocols outlined above ensures seamless compliance with global regulatory standards for PK and bioequivalence submissions.

References

  • [2] European Medicines Agency (EMA). Guideline on bioanalytical method validation. Source: europa.eu. URL:[Link]

  • [3] U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Source: fda.gov. URL:[Link]

  • [4] Wen et al. Selective, sensitive, and rapid liquid chromatography-tandem mass spectrometry method for determination of Guaifenesin in human plasma. Source: tandfonline.com. URL:[Link]

  • [5] Bioanalysis Zone. Validating stability and selectivity in the presence of co-administered compounds. Source: bioanalysis-zone.com. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Pentoxyverine-d8

As researchers and drug development professionals, our work with isotopically labeled compounds like Pentoxyverine-d8 is pivotal for advancing pharmacokinetic and metabolic studies. The strategic replacement of hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with isotopically labeled compounds like Pentoxyverine-d8 is pivotal for advancing pharmacokinetic and metabolic studies. The strategic replacement of hydrogen with deuterium atoms can significantly alter a molecule's metabolic fate, offering valuable insights. However, this scientific sophistication does not alter the fundamental chemical nature of the parent compound. Therefore, the disposal of Pentoxyverine-d8 must be handled with the same rigor and adherence to safety protocols as its non-deuterated counterpart, treating it as a hazardous chemical waste from generation to final disposition.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of Pentoxyverine-d8, grounded in established safety principles and regulatory standards. Our objective is to ensure the safety of laboratory personnel and maintain environmental compliance, building upon a foundation of scientific integrity and practical experience.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. The Safety Data Sheet (SDS) for Pentoxyverine and its citrate salt classifies the substance as an acute oral, dermal, and inhalation toxin.[1][2] It is also known to cause skin and serious eye irritation.[1][2] The deuterated form, Pentoxyverine-d8, should be assumed to carry an identical hazard profile.[3]

The primary causality for our stringent disposal protocol stems from these hazards. Improper disposal, such as drain disposal, could introduce a harmful substance into aquatic ecosystems, while inadequate containment could lead to accidental exposure of personnel.[4][5]

Table 1: Hazard Profile and Disposal Implications for Pentoxyverine-d8

Hazard ClassificationGHS Hazard Statement(s)Causality for Disposal Protocol
Acute Oral ToxicityH302: Harmful if swallowedProhibits drain or general trash disposal to prevent ingestion by wildlife or contamination of water sources.[1][6]
Acute Dermal ToxicityH312: Harmful in contact with skinRequires use of specific personal protective equipment (PPE) and mandates that all contaminated materials (gloves, lab coats) be disposed of as hazardous waste.[1]
Acute Inhalation ToxicityH332: Harmful if inhaledMandates that all handling and waste consolidation be performed in a certified chemical fume hood to prevent aerosol generation and exposure.[1]
Skin & Eye IrritationH315: Causes skin irritation, H319: Causes serious eye irritationReinforces the need for robust PPE (gloves, goggles, lab coat) and dictates immediate decontamination procedures for any spills.[1]
Isotopic LabelingNot a hazard in itselfRequires disposal as hazardous chemical waste to prevent environmental release. Never pour deuterated compounds down the drain.[3]

Pre-Disposal Safety: Engineering Controls and PPE

To mitigate the risks identified above, all handling and disposal preparation must occur within a controlled environment.

  • Engineering Control : Perform all transfers of Pentoxyverine-d8 waste within a certified chemical fume hood. This is the primary barrier to prevent inhalation of any dust or aerosols.[7]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required:

    • Gloves : Wear chemically resistant gloves (e.g., nitrile). All gloves that come into contact with the compound must be disposed of as hazardous waste.[8]

    • Eye Protection : Use safety glasses with side shields or chemical splash goggles.[1]

    • Protective Clothing : A long-sleeved laboratory coat is mandatory. Contaminated lab coats should be professionally laundered or disposed of according to institutional policy.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. The following protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Segregation

Immediately upon generation, Pentoxyverine-d8 waste must be segregated. Incompatible waste types should never be mixed, as this can cause dangerous reactions.[7][9]

  • Solid Waste : Collect contaminated items such as weighing papers, pipette tips, and used gloves in a designated, compatible container.

  • Liquid Waste : Collect unused solutions or solvent rinsates in a separate, compatible liquid waste container.

    • Critical Note : Do not mix halogenated and non-halogenated solvent waste unless your institution's waste program specifically allows it. Mixing can significantly increase disposal costs.[10]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Compatibility : Use containers made of a material chemically compatible with the waste. For Pentoxyverine-d8 solutions, glass or high-density polyethylene (HDPE) are typically appropriate.[11][12]

  • Integrity : Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof screw-top cap.[12]

  • Management : Keep waste containers closed at all times except when adding waste.[9][13] This minimizes the release of vapors and prevents spills.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.[7][8]

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[10]

  • The label must clearly state:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Pentoxyverine-d8 Waste". Avoid using abbreviations or chemical formulas.

    • A complete list of all constituents in the container, including solvents, with estimated percentages.

    • The relevant hazard characteristics (e.g., "Toxic").

    • The date accumulation started.[7]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13]

  • Location : The SAA should be under the direct control of laboratory personnel and away from drains or sources of ignition.[9][11]

  • Secondary Containment : Store the waste container within a larger, unbreakable secondary container (like a plastic tub) to contain any potential leaks.[9]

  • Segregation : Ensure the Pentoxyverine-d8 waste container is physically segregated from incompatible chemicals within the SAA.[9]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for preparing waste for disposal, but the final transport and destruction must be handled by trained professionals.

  • Institutional Procedures : Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by an Environmental Health & Safety (EHS) department.[3][13]

  • Licensed Disposal : The waste will be collected by a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration.[4][8] Never attempt to dispose of this waste through general trash or by transporting it yourself.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of Pentoxyverine-d8 waste.

G A Waste Generation (Pentoxyverine-d8) B Perform Risk Assessment (Consult SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Fume Hood C->D E Segregate Waste Type D->E F Solid Waste (Gloves, Tips, etc.) E->F Solid G Liquid Waste (Solutions, Rinsates) E->G Liquid H Select Compatible Container (e.g., HDPE, Glass) F->H G->H I Attach & Complete Hazardous Waste Label H->I J Store in Secondary Containment in Satellite Accumulation Area (SAA) I->J K Keep Container Closed J->K L Request Waste Pickup (Follow Institutional Protocol) K->L M Final Disposal by Licensed Contractor L->M

Caption: Workflow for the safe disposal of Pentoxyverine-d8 waste.

Decontamination and Spill Management

  • Contaminated Labware : Reusable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.[1] After this initial decontamination, the labware can be washed normally.

  • Empty Containers : The original stock bottle of Pentoxyverine-d8, once empty, must also be treated as hazardous waste. It can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[10] After triple-rinsing and defacing the label, the container may be disposed of according to institutional policy.[10][14]

  • Spill Response : In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. All cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[1][15]

By adhering to this comprehensive guide, researchers can confidently manage the disposal of Pentoxyverine-d8, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.

References

  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
  • Pentoxyverine - Safety D
  • OSHA Compliance For Labor
  • Safety d
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Pentoxyverine citr
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.
  • Labor
  • Disposal of Chemicals in the Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety D
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA.

Sources

Handling

Personal protective equipment for handling Pentoxyverine-d8

Standard Operating Procedure: Personal Protective Equipment & Handling for Pentoxyverine-d8 1. Introduction & Scientific Context Pentoxyverine-d8 (deuterium-labeled carbetapentane) is an isotopically labeled internal sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment & Handling for Pentoxyverine-d8

1. Introduction & Scientific Context Pentoxyverine-d8 (deuterium-labeled carbetapentane) is an isotopically labeled internal standard widely utilized in LC-MS/MS workflows for pharmacokinetics and forensic toxicology. As a potent sigma-1 receptor agonist and muscarinic antagonist [1], its unlabeled parent compound possesses significant central nervous system activity. While the deuterium labeling provides mass separation ( +8 Da) for analytical quantification, it does not alter the molecule's inherent toxicity profile. Handling this Active Pharmaceutical Ingredient (API) in its pure, lyophilized powder form presents acute inhalation and dermal risks that demand rigorous Personal Protective Equipment (PPE) and operational controls.

2. Hazard Profile & Causality: The "Why" Behind the PPE Understanding the physicochemical properties of Pentoxyverine-d8 is critical for effective risk mitigation. Do not rely on generic safety protocols; tailor your PPE to the specific chemical behavior of the standard.

  • Inhalation Hazard (Dust/Aerosol): As a dry powder, Pentoxyverine-d8 is highly susceptible to electrostatic dispersion. Weighing the powder creates invisible micro-dust particles. Inhalation can lead to severe respiratory tract irritation (STOT SE 3) and systemic absorption [2].

  • Dermal Permeation (Carrier Effect): Pentoxyverine is highly lipophilic. When reconstituted in organic solvents like Methanol (MeOH) or Acetonitrile (ACN) for LC-MS/MS analysis, the solvent acts as a permeation enhancer. A splash of the reconstituted stock solution is significantly more dangerous than the dry powder on intact skin, as the solvent rapidly carries the API through the stratum corneum[1].

  • Ocular Toxicity: The powder is a Category 2A eye irritant. Micro-dust generated during transfer can cause severe ocular damage.

3. Core PPE Requirements To establish a self-validating safety system, PPE must be layered based on the specific operational phase.

  • Respiratory Protection: When handling the dry powder outside of a ventilated enclosure (which should be strictly avoided), a NIOSH-approved N95 or P100 particulate respirator is mandatory to block aerosolized API.

  • Hand Protection (Double Gloving):

    • Inner Glove: Standard 4-mil Nitrile for tactile dexterity during weighing.

    • Outer Glove: Extended-cuff Nitrile (8-mil) or Butyl rubber. Causality: If a solvent spill occurs during reconstitution, the outer glove provides chemical resistance against MeOH/ACN, while the inner glove maintains an unbroken sterile barrier against the API.

  • Eye Protection: Snug-fitting, indirect-vented chemical safety goggles. Standard safety glasses are insufficient as they do not prevent airborne dust ingress.

  • Body Protection: A fully buttoned, fluid-resistant lab coat with knit cuffs. Tyvek sleeves are recommended during the reconstitution phase to prevent wrist exposure.

4. Quantitative Hazard Summary

Hazard ClassificationGHS StatementCausality / Risk FactorRequired PPE Mitigation
Acute Oral/Dermal Tox. 4 H302, H312High lipophilicity; solvent carrier effect.Double nitrile gloves, fluid-resistant lab coat.
Acute Inhalation Tox. 4 H332Electrostatic dispersion of dry powder.N95/P100 respirator, handle in Fume Hood/BSC.
Skin Irritation 2 H315Direct contact with concentrated API.Extended-cuff outer gloves, Tyvek sleeves.
Eye Irritation 2A H319Airborne micro-dust during weighing.Indirect-vented chemical safety goggles.

5. Mandatory Visualization: Handling Workflow

G A 1. Dry Powder Handling (Pentoxyverine-d8) B 2. Weighing & Transfer (Ventilated Enclosure) A->B Transfer C 3. Reconstitution (MeOH / ACN) B->C Addition of Solvent H1 Risk: Inhalation & Dermal Mitigation: N95/P100, Nitrile B->H1 D 4. Aliquoting & Storage (Amber Vials, -20°C) C->D Serial Dilution H2 Risk: Solvent Exposure Mitigation: Double Gloving C->H2 E 5. LC-MS/MS Analysis (Closed System) D->E Autosampler

Workflow and PPE mitigation strategies for handling Pentoxyverine-d8.

6. Experimental Protocols: Safe Reconstitution & Disposal

Protocol 1: Safe Reconstitution of Pentoxyverine-d8 (1 mg/mL Stock) Self-Validation Check: The final solution must be completely clear with no visible particulates, and the final gravimetric weight must match the calculated solvent density to ensure no transfer loss occurred.

  • Preparation: Don all required PPE (Goggles, N95, double gloves, lab coat). Ensure the analytical balance is located inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood.

  • Static Mitigation: Pass an anti-static zero-ionizer over the weighing spatula and the amber glass storage vial. Causality: Pentoxyverine-d8 powder is highly prone to static cling, which can cause sudden aerosolization and loss of standard, compromising quantitative accuracy.

  • Weighing: Carefully transfer 1.0 mg of Pentoxyverine-d8 into the tared amber vial. Cap the vial immediately after transfer before removing it from the balance area.

  • Solvent Addition: In a chemical fume hood, uncap the vial and add 1.0 mL of LC-MS grade Methanol.

  • Dissolution & Verification: Seal the vial with a PTFE-lined cap. Vortex for 30 seconds. Visually inspect against a light source to ensure 100% dissolution. Store aliquots at -20°C to prevent degradation [3].

Protocol 2: Spill Response and Chemical Waste Disposal Self-Validation Check: Post-cleanup surface swabbing analyzed via LC-MS must show Pentoxyverine-d8 levels below the Limit of Detection (LOD).

  • Containment: If a spill occurs (powder or liquid), immediately evacuate personnel from the immediate vicinity. Don a fresh pair of outer butyl gloves.

  • Powder Spill: Do NOT sweep. Gently cover the powder with absorbent lab wipes. Carefully wet the wipes with Methanol to dissolve and trap the powder, preventing aerosolization.

  • Liquid Spill: Cover with universal chemical absorbent pads.

  • Decontamination: Wipe the affected area three times using a solution of 70% Isopropanol (IPA) / 30% Water.

  • Disposal: Place all contaminated wipes, gloves, and empty Pentoxyverine-d8 vials into a designated, clearly labeled "Toxic Organic Solid Waste" container. Liquid waste from LC-MS runs must be routed to a "Halogen-Free Flammable Solvent" carboy. Do not discharge into sewer systems [2].

References

  • Cayman Chemical. "Safety Data Sheet: Carbetapentane (citrate)". Cayman Chemical. URL: [1]

  • TCI Chemicals. "Pentoxyverine Citrate Safety & Regulations". TCI America. URL: [2]

  • Selleck Chemicals. "Pentoxyverine Citrate (Carbetapentane) Product Information". Selleckchem. URL:

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